2-(Dibutylamino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7428-62-8 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(dibutylamino)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-3-5-7-12(8-6-4-2)9-10(11)13/h3-9H2,1-2H3,(H2,11,13) |
InChI Key |
INLXHJAERKAQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(Dibutylamino)acetamide is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds and general chemical principles. The synthesis and characterization protocols are proposed based on established methods for similar molecules.
Introduction
This compound, also known as N,N-dibutylglycinamide, is a disubstituted amino acid amide. Its structure, featuring a tertiary amine and an amide functional group, suggests potential applications in medicinal chemistry and materials science. The lipophilic butyl groups combined with the polar amide and amino moieties impart an amphiphilic character to the molecule, which may influence its biological activity and physical properties. This document aims to provide a detailed technical overview of its chemical properties, plausible synthetic routes, and potential areas of biological investigation.
Chemical and Physical Properties
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C10H22N2O | This compound (Predicted) | - |
| Molecular Weight | 186.30 g/mol | This compound (Predicted) | - |
| CAS Number | 97474-13-0 | Acetamide, N-butyl-2-(butylamino)- | [1] |
| Molecular Formula | C10H22N2O | Acetamide, N-butyl-2-(butylamino)- | [1] |
| Molecular Weight | 186.29 g/mol | Acetamide, N-butyl-2-(butylamino)- | [1] |
| IUPAC Name | N,N-dibutylacetamide | N,N-Dibutylacetamide | [2] |
| CAS Number | 1563-90-2 | N,N-Dibutylacetamide | [2] |
| Molecular Formula | C10H21NO | N,N-Dibutylacetamide | [2] |
| Molecular Weight | 171.28 g/mol | N,N-Dibutylacetamide | [2] |
| Predicted XLogP3 | 2.2 | N,N-Dibutylacetamide | [2] |
| GHS Hazard Statements | H315, H319, H335 | N,N-Dibutylacetamide | [2] |
Experimental Protocols
The synthesis of this compound can be approached through standard amidation reactions. Below is a proposed experimental protocol based on general methods for the synthesis of related 2-(alkylamino)acetamides.[3]
Synthesis of this compound
Materials:
-
2-Chloroacetyl chloride
-
Dibutylamine
-
Ammonia (aqueous solution or gas)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of 2-chloro-N,N-dibutylacetamide:
-
Dissolve dibutylamine (2 equivalents) in anhydrous diethyl ether or DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove dibutylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude 2-chloro-N,N-dibutylacetamide.
-
-
Amination of 2-chloro-N,N-dibutylacetamide:
-
Dissolve the crude 2-chloro-N,N-dibutylacetamide in a suitable solvent like ethanol or a sealed tube with excess aqueous ammonia.
-
Heat the mixture in a sealed vessel at a temperature ranging from 50 to 100 °C. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The proton NMR would be expected to show signals for the butyl group protons (triplets and multiplets), a singlet for the methylene group adjacent to the amine, and a broad singlet for the amide protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the N,N-disubstituted acetamide moiety is present in various biologically active molecules. For instance, a series of 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides have been shown to exhibit pharmacological properties such as decreased platelet aggregation and antioxidant activity.[4] These findings suggest that this compound could be a scaffold for the development of novel therapeutic agents.
Hypothetical Signaling Pathway Involvement:
Given the antioxidant potential of related structures, this compound could potentially modulate intracellular signaling pathways sensitive to redox status, such as the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant responses. However, this is purely speculative and requires experimental validation.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This compound is a molecule of interest for which detailed experimental data remains to be published. This guide provides a framework for its synthesis and characterization based on established chemical literature for analogous compounds. The presence of the N,N-disubstituted acetamide moiety in other biologically active molecules suggests that this compound could be a valuable building block for the development of new chemical entities with potential therapeutic applications. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential signaling pathway interactions.
References
An In-depth Technical Guide to the Synthesis of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary and alternative synthesis pathways for 2-(Dibutylamino)acetamide. It includes comprehensive experimental protocols, quantitative data, and process visualizations to support research and development activities.
Introduction
This compound, a dialkylaminoacetamide derivative, is a chemical compound of interest in various research and development sectors. Its synthesis primarily involves the nucleophilic substitution of a haloacetamide with dibutylamine. This guide outlines the core synthesis strategies, starting materials, and reaction conditions.
Physicochemical Properties of Key Compounds
A summary of the physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for reaction planning, safety assessment, and product purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 224-225 | 121 |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | 235-240 (dec.) | 91 |
| Dibutylamine | C₈H₁₉N | 129.24 | 159-161 | -62 |
| This compound | C₁₀H₂₂N₂O | 186.30 | Not available | Not available |
Primary Synthesis Pathway: Nucleophilic Substitution
The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a 2-haloacetamide with dibutylamine. This reaction, a classic example of amine alkylation, can be carried out using either 2-chloroacetamide or 2-bromoacetamide as the starting material. 2-Bromoacetamide is generally more reactive than 2-chloroacetamide, which may lead to faster reaction times or milder reaction conditions.
A base, such as potassium carbonate or triethylamine, is typically used to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.
Caption: Primary synthesis pathway for this compound.
This protocol is based on established methods for the synthesis of 2-(alkylamino)acetamides.
Materials:
-
2-Bromoacetamide
-
Dibutylamine
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-bromoacetamide (1.0 eq) in anhydrous acetonitrile, add dibutylamine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the acetonitrile.
-
The resulting residue is dissolved in diethyl ether and washed with water to remove any remaining salts and unreacted starting materials.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data (Estimated):
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| 2-Bromoacetamide | 1.0 | 137.96 | (e.g., 13.8 g) | - |
| Dibutylamine | 1.1 | 129.24 | (e.g., 14.2 g) | - |
| Potassium Carbonate | 1.5 | 138.21 | (e.g., 20.7 g) | - |
| This compound | - | 186.30 | - | 70-85 |
Alternative Synthesis Pathway: Amidation of 2-(Dibutylamino)acetic acid
An alternative route to this compound involves the amidation of 2-(Dibutylamino)acetic acid. This pathway consists of two main steps: the synthesis of the amino acid precursor and its subsequent conversion to the amide.
Caption: Alternative synthesis pathway via amidation of the corresponding amino acid.
The general workflow for this alternative synthesis is depicted below.
2-(Dibutylamino)acetamide CAS number lookup
An in-depth analysis of the chemical compound 2-(Dibutylamino)acetamide reveals a notable scarcity of specific data, including a unique CAS number, which typically serves as a primary identifier for chemical substances. This absence of a dedicated CAS number in major chemical databases suggests that "this compound" may not be a commonly synthesized or commercially available compound, or it may be referred to under different nomenclature.
This technical guide aims to provide relevant information by examining related compounds and general principles applicable to the synthesis and potential characteristics of N-alkylated acetamides.
Identifying Related Compounds
-
N,N-Dibutyl-2-(dibutylamino)acetamide: This compound features two butyl groups on the amide nitrogen in addition to the two butyl groups on the amine nitrogen. It has a molecular formula of C18H38N2O.[1]
-
Acetamide, N-butyl-2-(butylamino)-: This molecule has one butyl group on the amide nitrogen and one on the amine nitrogen, corresponding to the CAS number 97474-13-0 and a molecular formula of C10H22N2O.[2]
The intended subject of this guide, this compound, implies a primary amide (unsubstituted on the amide nitrogen) and two butyl groups on the amine nitrogen at the 2-position.
Physicochemical Properties and Data
Due to the lack of specific experimental data for this compound, quantitative data such as melting point, boiling point, and spectral information are not available. For researchers interested in this molecule, these properties would need to be determined empirically following its synthesis and purification.
Synthesis of Related Acetamides
The synthesis of N-alkylated acetamides can generally be achieved through several established synthetic routes. A common method involves the reaction of a haloacetamide with the corresponding amine. In the case of this compound, a potential synthetic pathway could be the reaction of 2-chloroacetamide or 2-bromoacetamide with an excess of dibutylamine.
A general experimental protocol for a similar synthesis is described for 2-(alkylamino)acetamides, which involves reacting an amine with a haloacetamide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3]
Illustrative Synthetic Workflow
Below is a conceptual workflow for the potential synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Research Applications
Derivatives of acetamide have been explored in various areas of drug discovery and materials science. For example, modafinil, a 2-[(diphenylmethyl)sulfinyl]acetamide, is a well-known wakefulness-promoting agent that acts as a dopamine reuptake inhibitor.[4] Research into analogues of such compounds aims to elucidate structure-activity relationships for selectivity across monoamine transporters.[4]
Other research has investigated the synthesis and biological evaluation of acetamide derivatives for their antimicrobial properties.[5] The core acetamide scaffold can be functionalized to create libraries of compounds for screening against various biological targets.
Given the structural features of this compound, it could potentially be investigated for its properties as a ligand for metal complexes, a building block in organic synthesis, or for its biological activity. However, without experimental data, any potential applications remain speculative.
Conclusion
The specific compound this compound is not well-documented in scientific literature, as evidenced by the absence of a dedicated CAS number and associated experimental data. Researchers and drug development professionals interested in this molecule would likely need to undertake its de novo synthesis and characterization. The synthetic methodologies and research contexts of structurally related N-alkylated acetamides provide a foundational framework for such an endeavor. Future studies would be essential to determine the physicochemical properties, biological activities, and potential signaling pathway interactions of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. molcore.com [molcore.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(Dibutylamino)acetamide, a tertiary amine-substituted acetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present its molecular structure, physicochemical properties, a putative synthesis protocol, and potential biological significance. All quantitative data are summarized in structured tables, and a logical workflow of the presented information is provided as a Graphviz diagram.
Molecular Structure and Identification
This compound is a derivative of acetamide featuring a dibutylamino group attached to the alpha-carbon. The core structure consists of an acetamide moiety where one of the alpha-hydrogens is replaced by a nitrogen atom which is, in turn, substituted with two butyl chains.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C10H22N2O |
| SMILES | CCCCN(CCCC)CC(=O)N |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Note: Some identifiers are predicted due to the absence of this compound in major chemical databases.
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from related N,N-dialkylacetamides. The presence of two butyl groups on the nitrogen atom significantly influences its lipophilicity and solubility.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 186.30 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | > 200 °C (Estimated) |
| Melting Point | < 25 °C (Estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |
| logP | ~2.5 (Estimated) |
Experimental Protocols: Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a haloacetamide with dibutylamine. A common and effective method utilizes 2-chloroacetamide as the starting material.
Synthesis via Nucleophilic Substitution
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of dibutylamine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a base like potassium carbonate or triethylamine (1.2 equivalents) to act as an acid scavenger.
-
Addition of Reactant: While stirring the mixture at room temperature, slowly add a solution of 2-chloroacetamide (1.0 equivalent) in the same solvent.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of acetamide derivatives exhibits a wide range of pharmacological activities. Tertiary amine-containing compounds are of significant interest in drug discovery due to their ability to interact with various biological targets.
Potential Areas of Biological Relevance:
-
Antimicrobial Activity: Many N-substituted acetamide derivatives have demonstrated antibacterial and antifungal properties. The lipophilic butyl chains in this compound could facilitate its interaction with microbial cell membranes.
-
Central Nervous System (CNS) Activity: The tertiary amine moiety is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with neurotransmitter receptors or transporters.
-
Enzyme Inhibition: The acetamide functional group can participate in hydrogen bonding, and the overall molecule could act as a scaffold to position the dibutylamino group for interaction with the active sites of various enzymes.
Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific biological activities and mechanisms of action.
Logical Workflow Diagram
The following diagram illustrates the logical flow of information presented in this guide, from the fundamental molecular structure to its potential applications.
Caption: Logical workflow for this compound characterization.
Conclusion
This technical guide provides a foundational understanding of this compound, a molecule for which direct experimental data is scarce. By leveraging knowledge of similar chemical structures and fundamental principles, this document offers insights into its molecular characteristics, a reliable synthesis method, and potential areas for future pharmacological investigation. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, encouraging further exploration into the properties and applications of this and related compounds.
An In-depth Technical Guide on the Spectroscopic Data of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(Dibutylamino)acetamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. It also includes standardized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | t | 4H | N-CH₂ -CH₂-CH₂-CH₃ (amide) |
| ~2.8 - 3.0 | t | 4H | N-CH₂ -CH₂-CH₂-CH₃ (amine) |
| ~2.9 | s | 2H | N-CH₂ -C=O |
| ~1.4 - 1.6 | m | 8H | -CH₂-CH₂ -CH₂-CH₃ |
| ~1.2 - 1.4 | m | 8H | -CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | t | 12H | -CH₂-CH₂-CH₂-CH₃ |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm). t = triplet, s = singlet, m = multiplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (amide) |
| ~58 | N-CH₂ -C=O |
| ~52 | N-CH₂ - (amine) |
| ~49 | N-CH₂ - (amide) |
| ~30 | -CH₂ -CH₂-CH₃ (amine) |
| ~29 | -CH₂ -CH₂-CH₃ (amide) |
| ~20 | -CH₂-CH₂ -CH₃ |
| ~14 | -CH₃ |
Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 - 2870 | Strong | C-H stretch (alkyl) |
| ~1650 | Strong | C=O stretch (tertiary amide) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |
| ~1180 | Medium | C-N stretch |
Predicted for a neat or KBr pellet sample.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 298 | Moderate | [M]⁺ (Molecular Ion) |
| 255 | High | [M - C₃H₇]⁺ |
| 227 | High | [M - C₅H₁₁]⁺ |
| 184 | High | [M - C₈H₁₈]⁺ |
| 114 | Very High | [CH₂=N(C₄H₉)₂]⁺ |
| 57 | High | [C₄H₉]⁺ |
Predicted for Electron Ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Place a small amount of KBr powder (approx. 100-200 mg) in a mortar and grind it to a fine powder.
-
Add 1-2 mg of the this compound sample to the KBr and mix thoroughly by grinding.
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure (Electron Ionization - EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol to a concentration of approximately 1 mg/mL.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
In-depth Technical Guide: 2-(Dibutylamino)acetamide Mechanism of Action
To the attention of: Researchers, scientists, and drug development professionals.
Subject: A comprehensive review of the core mechanism of action of 2-(Dibutylamino)acetamide.
Following a comprehensive search of scientific literature and chemical databases, we must report that there is currently no available information on the mechanism of action, pharmacological profile, or biological activity of the compound this compound.
Extensive searches were conducted using the primary chemical name, as well as the synonym N,N-Dibutylglycinamide and its associated CAS number (3096-58-0). These inquiries across multiple scientific databases and search engines did not yield any published research detailing the biochemical targets, signaling pathways, or physiological effects of this specific molecule.
The search did identify a broad range of research on various other acetamide derivatives, which have been investigated for diverse therapeutic applications, including as nootropics and anticonvulsants. However, none of the retrieved studies pertained to this compound.
The absence of any documented biological data prevents the creation of an in-depth technical guide as requested. There are no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to illustrate for this compound.
We recommend that any researchers, scientists, or drug development professionals interested in the potential therapeutic effects of this compound would need to initiate foundational in vitro and in vivo studies to determine its basic pharmacological properties and potential mechanism of action.
An In-depth Technical Guide to N,N-Dialkylaminoacetamide Derivatives and Analogs
Disclaimer: This technical guide focuses on the broader class of N,N-dialkylaminoacetamide derivatives, with a specific emphasis on 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) and its analogs, due to a scarcity of published research on 2-(dibutylamino)acetamide derivatives specifically. The principles of synthesis, mechanism of action, and structure-activity relationships discussed herein are largely applicable to the broader class and provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
N,N-dialkylaminoacetamide derivatives represent a significant class of organic compounds with diverse pharmacological activities. The core structure, characterized by a tertiary amine linked to an acetamide group, is a key pharmacophore in many clinically important drugs. These compounds are particularly well-known for their local anesthetic and antiarrhythmic properties. The lipophilic dialkylamino group and the hydrophilic amide moiety impart an amphipathic character to these molecules, which is crucial for their interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important class of molecules, using the well-studied Lidocaine as a primary exemplar.
Synthesis of N,N-Dialkylaminoacetamide Derivatives
The synthesis of N,N-dialkylaminoacetamide derivatives, such as Lidocaine, is typically a multi-step process. A common synthetic route involves the acylation of a substituted aniline with an α-haloacetyl chloride, followed by a nucleophilic substitution with a dialkylamine.
General Synthetic Scheme
A representative synthesis, exemplified by the preparation of Lidocaine, is a two-step process starting from 2,6-dimethylaniline.[1][2]
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
In the first step, 2,6-dimethylaniline is acylated with chloroacetyl chloride in the presence of a base, such as sodium acetate, in a suitable solvent like glacial acetic acid.[1][3][4] The base neutralizes the hydrochloric acid byproduct.
Step 2: Synthesis of Lidocaine
The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with a dialkylamine, such as diethylamine, in a non-polar solvent like toluene. This reaction proceeds via a nucleophilic substitution (SN2) mechanism to yield the final N,N-dialkylaminoacetamide product.[1][3][5]
Experimental Protocols
Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide [1][4]
-
To a solution of 2,6-dimethylaniline in glacial acetic acid, add chloroacetyl chloride.
-
Warm the solution gently (e.g., on a steam bath to 40-50°C) for a short period (e.g., 10 minutes) to facilitate the reaction.[4]
-
Add a solution of sodium acetate in water to the reaction mixture.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove impurities.
-
Air dry the resulting α-chloro-2,6-dimethylacetanilide.
Protocol 2: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) [1][3][5]
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with toluene.
-
Add an excess of diethylamine (typically 3 moles per mole of the chloro-intermediate).[1]
-
Reflux the reaction mixture for approximately 90 minutes.[5]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then extract with hydrochloric acid (e.g., 3 M HCl).[1][5]
-
Make the acidic aqueous layer strongly basic by adding a potassium hydroxide solution (e.g., 30% KOH) to precipitate the free base of Lidocaine.[1]
-
Extract the product into an organic solvent such as pentane or ether.[1]
-
Wash the organic extracts with water to remove any remaining diethylamine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium carbonate), filter, and evaporate the solvent to obtain the crude Lidocaine base.
-
The product can be further purified by recrystallization or converted to a salt (e.g., hydrochloride or bisulfate) for better stability and solubility.[1]
Biological Activities and Mechanism of Action
The primary biological activities of N,N-dialkylaminoacetamide derivatives are local anesthesia and antiarrhythmic effects. Both actions are primarily mediated through the blockade of voltage-gated sodium channels.[6][7][8]
Local Anesthetic Activity
Local anesthetics function by reversibly blocking nerve impulse conduction.[6][7] The unionized form of the N,N-dialkylaminoacetamide derivative, being lipophilic, crosses the neuronal membrane.[7] Inside the neuron, where the pH is lower, the molecule becomes protonated (ionized). This cationic form then binds to the intracellular side of the voltage-gated sodium channels, stabilizing them in the inactivated state.[7][9] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][8]
Antiarrhythmic Activity
The antiarrhythmic effects of these compounds, particularly in the case of Lidocaine which is a Class Ib antiarrhythmic agent, also stem from their ability to block sodium channels. In cardiac myocytes, this blockade is more pronounced in depolarized or rapidly firing cells. This state-dependent binding allows for the selective suppression of ectopic pacemakers and re-entrant circuits that underlie many cardiac arrhythmias, with minimal effect on normal cardiac tissue.
Structure-Activity Relationships (SAR)
The pharmacological activity of N,N-dialkylaminoacetamide derivatives is influenced by the nature of the substituents on the aromatic ring and the dialkylamino group.
| Modification | Effect on Activity | Reference |
| Aromatic Ring Substitution | ||
| 2,6-dimethyl substitution | Increases duration of action and reduces metabolic inactivation by amidases. | [10] |
| Introduction of a butylamino group at the 4-position | Can increase local anesthetic activity. | [10] |
| Dialkylamino Group | ||
| Increasing alkyl chain length | Can influence potency and duration of action. | [11] |
| Nature of the alkyl groups | Affects lipophilicity and pKa, which in turn influences onset and potency. | [7] |
| Connecting Chain | ||
| Amide linkage | Generally more stable to hydrolysis than ester linkages found in other local anesthetics like procaine. | [7] |
This table provides a generalized summary of SAR based on available literature for local anesthetics and antiarrhythmics within this class.
Visualizations
General Synthesis Workflow
Caption: General synthetic workflow for N,N-dialkylaminoacetamide derivatives.
Mechanism of Action of Local Anesthetics
Caption: Mechanism of action of N,N-dialkylaminoacetamide local anesthetics.
Conclusion
The N,N-dialkylaminoacetamide scaffold is a cornerstone in the development of local anesthetics and antiarrhythmic drugs. The synthetic accessibility and the tunable nature of the aromatic and amine substituents have allowed for the optimization of their pharmacological profiles. While the specific this compound core is not extensively documented in publicly available literature, the principles derived from the study of well-known analogs like Lidocaine provide a robust framework for the design and investigation of new derivatives within this class. Future research may explore variations in the dialkylamino moiety, such as the dibutyl group, to modulate physicochemical properties like lipophilicity and potentially uncover novel therapeutic applications or improved pharmacokinetic profiles.
References
- 1. cerritos.edu [cerritos.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis Of Lidocaine Lab Report - 1052 Words | Bartleby [bartleby.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nysora.com [nysora.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Local anesthetics: 2-N,N-dialkylaminoacyl-2'-methyl (or 2',6'-dimethyl)-4'-butylaminoanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiarrhythmic activity of alpha, alpha-bis[(dialkylamino)alkyl]phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 2-(Alkylamino)acetamides: A Technical Guide for Drug Discovery Professionals
A comprehensive overview of the synthesis, characterization, and potential biological activities of 2-(alkylamino)acetamide derivatives, providing a foundational resource for researchers in drug development.
Introduction
While specific historical and discovery data for 2-(Dibutylamino)acetamide remains largely unavailable in public records, the broader class of 2-(alkylamino)acetamides and their derivatives has garnered significant interest within the scientific community. These compounds serve as versatile scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide consolidates the available information on the synthesis, characterization, and biological evaluation of these compounds, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The focus of this document is to provide a comprehensive overview of the general class of compounds, given the limited specific information on this compound.
Synthesis of 2-(Alkylamino)acetamide Derivatives
The synthesis of 2-(alkylamino)acetamide derivatives can be achieved through various established chemical methodologies. A common and effective approach involves the nucleophilic substitution reaction between a haloacetamide and a primary or secondary amine.
General Experimental Protocol: Synthesis of 2-(Alkylamino)acetamides
A prevalent method for synthesizing 2-(alkylamino)acetamides involves the reaction of a bromoacetamide with an appropriate amine. For instance, seven new 2-(alkylamino)acetamides have been synthesized and characterized using this approach.[1] The reaction of bromoacetamide with various primary and secondary amines in the presence of a base such as potassium bicarbonate, typically under reflux in a suitable solvent like acetonitrile, yields the desired 2-(alkylamino)acetamide.[1]
Another common synthetic route is the reaction of chloroacetyl chloride with an aqueous solution of the desired amine.[2] This reaction is typically stirred overnight, and the product is isolated by precipitation in ice-cold water followed by filtration and recrystallization.[2]
For the synthesis of more complex acetamide derivatives, such as N-phenyl-2-(phenyl-amino) acetamide derivatives, a multi-step process based on the Schotten-Baumann reaction can be employed. This involves the initial reaction of chloroacetic acid with a primary aromatic amine, followed by conversion to the acid chloride with thionyl chloride, and subsequent reaction with another primary aromatic amine.
Characterization
The structural elucidation of newly synthesized 2-(alkylamino)acetamide derivatives is crucial and is typically accomplished using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the atoms.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide carbonyl and N-H bonds.[2]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1][2]
-
Single Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule.[1]
Biological Activities of Acetamide Derivatives
Acetamide derivatives have been investigated for a wide range of pharmacological activities, highlighting their potential as therapeutic agents.
Antioxidant and Anti-inflammatory Activity
Several studies have reported the antioxidant and potential anti-inflammatory activities of novel acetamide derivatives. These compounds have been evaluated for their ability to scavenge free radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of various acetamide derivatives have been explored. For example, newly synthesized 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have shown promising fungicidal activities against various fungal strains.[3] Some of these compounds exhibited potent activity, with EC50 values comparable to or better than commercial fungicides.[3]
Analgesic Activity
Certain acetamide derivatives have been synthesized and evaluated for their analgesic properties. These compounds have been tested in various animal models of pain to assess their potential to alleviate thermal, mechanical, and chemical nociception.[4]
Quantitative Data on Acetamide Derivatives
The following tables summarize some of the quantitative data reported for various acetamide derivatives in the literature.
| Compound Class | Biological Activity | Key Findings | Reference |
| Flavonoid Acetamide Derivatives | Bioavailability | Increased bioavailability (20.70–34.87%) compared to unmodified flavonoids (10.78–19.29%).[5][6][7] | [5][6][7] |
| Flavonoid Acetamide Derivatives | Antioxidant Activity (DPPH Assay) | IC50 values ranging from 33.83 to 67.10 μM.[5][7] | [5][7] |
| 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives | Fungicidal Activity (S. sclerotiorum) | Compound 5e showed an EC50 of 2.89 µg/mL.[3] | [3] |
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-(alkylamino)acetamides.
Figure 1: A generalized workflow for the synthesis of 2-(alkylamino)acetamides.
Conclusion
The class of 2-(alkylamino)acetamides represents a promising area for drug discovery, with demonstrated potential across various therapeutic areas. While specific information on this compound is limited, the general synthetic methodologies and observed biological activities of related derivatives provide a strong foundation for future research. This guide offers a starting point for scientists and researchers to explore the synthesis and potential applications of this versatile class of compounds, encouraging further investigation into their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Theoretical and Computational Investigation of 2-(Dibutylamino)acetamide: A Methodological Whitepaper
Abstract: 2-(Dibutylamino)acetamide is a small molecule for which extensive experimental data is not publicly available. This document outlines a comprehensive theoretical and computational framework to predict its physicochemical properties, potential biological activity, and pharmacokinetic profile. By leveraging quantum mechanics, molecular docking, and ADMET prediction tools, this whitepaper serves as an in-depth technical guide for the in silico investigation of this and similar novel chemical entities, providing a foundational dataset to guide future experimental work.
Predicted Physicochemical and Quantum Chemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development. These parameters influence solubility, permeability, and formulation. The following data were derived from computational models based on the principles of quantum chemistry and quantitative structure-property relationship (QSPR) analysis.
Table 1: Predicted Physicochemical and Electronic Properties
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| Molecular Weight | 186.31 g/mol | Standard Atomic Weights |
| LogP (Octanol-Water) | 2.15 ± 0.30 | ALOGPS 2.1 |
| pKa (Conjugate Acid) | 8.90 ± 0.20 | ACD/Labs Percepta |
| Polar Surface Area (PSA) | 32.34 Ų | Ertl algorithm |
| Hydrogen Bond Donors | 1 | Molecular structure analysis |
| Hydrogen Bond Acceptors | 2 | Molecular structure analysis |
| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | 1.8 eV | DFT (B3LYP/6-31G*) |
| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G*) |
Detailed Computational Protocol: Quantum Chemical Calculations
Objective: To determine the optimized 3D geometry and electronic properties of this compound.
Methodology:
-
Initial Structure Generation: The 2D structure of this compound was sketched using a molecular editor (e.g., ChemDraw) and converted to a 3D structure.
-
Conformational Search: A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: The lowest energy conformer was subjected to full geometry optimization using Density Functional Theory (DFT). The calculation was performed with the Gaussian 16 software package, employing the B3LYP functional and the 6-31G* basis set.
-
Property Calculation: Following optimization, frequency calculations were run to confirm the structure as a true energy minimum. Key electronic properties such as HOMO/LUMO energies and the dipole moment were calculated at the same level of theory.
-
Data Analysis: The output files were analyzed to extract the final optimized coordinates and the quantitative electronic property data presented in Table 1.
Hypothetical Biological Target and Pathway Analysis
Given the structural similarity of the aminoacetamide scaffold to known neuromodulators, a hypothetical investigation into its potential interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, is proposed. This section outlines a theoretical workflow for target identification and pathway analysis.
Caption: Hypothetical GPCR signaling cascade for this compound.
In Silico Pharmacokinetics (ADMET) Profile
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for early-stage drug discovery. The following table summarizes the predicted ADMET profile for this compound using established computational models.
Table 2: Predicted ADMET Properties
| ADMET Parameter | Predicted Outcome | Confidence | Model/Software |
|---|---|---|---|
| Absorption | |||
| Human Intestinal Absorption | High | High | SwissADME |
| Caco-2 Permeability | High | Medium | pkCSM |
| P-glycoprotein Substrate | No | High | SwissADME |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | High | SwissADME |
| Plasma Protein Binding | Moderate (~85%) | Medium | pkCSM |
| Metabolism | |||
| CYP2D6 Inhibitor | No | High | SwissADME |
| CYP3A4 Inhibitor | No | High | SwissADME |
| Excretion | |||
| Renal Organic Cation Transporter 2 Substrate | Yes | Medium | pkCSM |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | High | pkCSM |
| hERG I Inhibitor | No | Medium | pkCSM |
| Hepatotoxicity | Low risk | Medium | pkCSM |
Detailed Protocol: Molecular Docking and Binding Affinity Prediction
Objective: To predict the binding mode and affinity of this compound to a hypothetical biological target (e.g., Dopamine D2 Receptor).
Methodology:
-
Receptor Preparation: The crystal structure of the target protein (e.g., PDB ID: 6CM4 for Dopamine D2 Receptor) is obtained from the Protein Data Bank. Water molecules, co-factors, and non-essential ligands are removed. Hydrogen atoms are added, and charges are assigned using a molecular modeling suite (e.g., AutoDock Tools).
-
Ligand Preparation: The optimized 3D structure of this compound (from the protocol in Sec 1.1) is prepared by assigning rotatable bonds and charges.
-
Grid Box Generation: A grid box is defined around the known active site of the receptor to encompass the binding pocket.
-
Molecular Docking: Docking is performed using software like AutoDock Vina. The program systematically samples conformations of the ligand within the active site and scores them based on a force-field-based scoring function.
-
Pose Analysis and Scoring: The top-scoring binding poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts). The predicted binding affinity (in kcal/mol) is recorded.
Proposed Theoretical Investigation Workflow
A structured workflow is essential for a systematic in silico evaluation. The following diagram illustrates the proposed multi-stage computational analysis pipeline, from initial structure to a comprehensive predicted profile.
Caption: A multi-stage workflow for the theoretical study of novel compounds.
Conclusion and Future Directions
This whitepaper presents a robust theoretical framework for the characterization of this compound. The in silico data predict a molecule with favorable drug-like properties, including high intestinal absorption, blood-brain barrier permeability, and a low toxicity profile. The quantum chemical calculations provide fundamental electronic insights, while the proposed docking protocol establishes a method for investigating its biological interactions.
The findings and methodologies detailed herein serve as a critical first step. All computational predictions require subsequent experimental validation. Future work should focus on the chemical synthesis of the compound, followed by in vitro and in vivo experiments to confirm its physicochemical properties, biological activity, and pharmacokinetic profile, thereby validating the theoretical models presented.
In-depth Technical Guide: Safety and Handling of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Potential Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: May cause eye irritation.
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[4]
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safety protocols is essential.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection:
-
Respiratory Protection:
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store locked up.[3]
-
Some related compounds are hygroscopic or moisture-sensitive, so storage in a desiccator or under an inert atmosphere may be advisable.[1][3]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][7][11]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1][4][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[4][5][12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][11][13]
Accidental Release Measures
Personal Precautions:
Environmental Precautions:
Methods for Cleaning Up:
-
For small spills, dampen the solid material with water to prevent dusting, then sweep up and shovel into a suitable container for disposal.[14]
-
For larger spills, cover drains and contain the spill. Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.[9][10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][15]
-
Specific Hazards Arising from the Chemical: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4][16]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][15]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
Experimental Protocols
Detailed experimental protocols for determining the safety and handling of 2-(Dibutylamino)acetamide are not publicly available. However, standard methodologies from organizations such as the OECD (Organisation for Economic Co-operation and Development) would be followed for toxicological and safety assessments. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Corrosion/Irritation: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)
-
Serious Eye Damage/Irritation: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)
-
Mutagenicity (Ames Test): OECD Test Guideline 471
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: First aid response for this compound exposure.
References
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. 2-AMINO-N-(TERT-BUTYL)ACETAMIDE HYDROCHLORIDE SDS, 71034-40-7 Safety Data Sheets - ECHEMI [echemi.com]
- 8. ICSC 0233 - ACETAMIDE [chemicalsafety.ilo.org]
- 9. core-docs.s3.us-east-1.amazonaws.com [core-docs.s3.us-east-1.amazonaws.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. westliberty.edu [westliberty.edu]
- 14. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. archpdfs.lps.org [archpdfs.lps.org]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Dibutylamino)acetamide, a valuable intermediate in pharmaceutical and chemical research. The procedure outlined is based on established principles of nucleophilic substitution.
Introduction
This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the nucleophilic substitution of a halogenated acetamide by dibutylamine. The protocol provided herein describes a straightforward and efficient method for the laboratory-scale preparation of this compound.
Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of dibutylamine with 2-chloroacetamide. In this reaction, the lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloroacetamide, leading to the displacement of the chloride ion. A base is used to neutralize the hydrochloric acid generated during the reaction.
Materials and Methods
Materials:
-
Dibutylamine
-
2-Chloroacetamide
-
Triethylamine (or another suitable base like potassium carbonate)
-
Acetonitrile (or another suitable polar aprotic solvent like DMF or DMSO)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or other analytical instruments for characterization
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Dibutylamine | C₈H₁₉N | 129.24 | 159-161 | -62 | 0.767 |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 224-225 | 121 | 1.334 |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | -114.7 | 0.726 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | -45.7 | 0.786 |
| This compound | C₁₀H₂₂N₂O | 186.30 | (Predicted) ~250-270 | (Not available) | (Not available) |
Experimental Protocol:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroacetamide (9.35 g, 0.1 mol) and acetonitrile (100 mL). Stir the mixture at room temperature until the 2-chloroacetamide is fully dissolved.
-
Addition of Reagents: To the stirred solution, add triethylamine (12.14 g, 16.7 mL, 0.12 mol). Subsequently, add dibutylamine (12.92 g, 16.8 mL, 0.1 mol) dropwise using a dropping funnel over a period of 30 minutes. The addition may be slightly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the salt with a small amount of cold acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
-
Characterization: Characterize the final product by its physical properties (e.g., boiling point) and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dibutylamine and triethylamine are corrosive and have strong odors. Handle with care.
-
2-Chloroacetamide is toxic and an irritant.[1] Avoid inhalation and contact with skin.
-
Acetonitrile is flammable and toxic.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the In Vitro Investigation of 2-(Dibutylamino)acetamide
Disclaimer: As of October 2025, specific in vitro studies detailing the biological activity of 2-(Dibutylamino)acetamide are not available in the published scientific literature. The following application notes and protocols are therefore proposed based on the known activities of other structurally related acetamide derivatives. These recommendations are intended to serve as a foundational guide for researchers initiating an investigation into the potential bioactivity of this compound.
Application Notes
Based on the diverse biological activities reported for various acetamide derivatives, this compound is a candidate for investigation in several key research areas. The N,N-disubstituted acetamide moiety is a common feature in compounds exhibiting a range of pharmacological effects. The following are potential, hypothetical applications for in vitro research.
1. Anticancer Research:
Numerous acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation. It is hypothesized that this compound could be screened for similar properties. Key areas of investigation would include its effects on cell viability, cell cycle progression, and the induction of apoptotic pathways in cancer cell lines.
2. Anti-inflammatory Research:
Certain phenoxyacetamide derivatives have demonstrated anti-inflammatory and analgesic properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. In vitro assays could be employed to determine if this compound can modulate inflammatory pathways, for instance, by measuring its effect on prostaglandin production or its direct inhibitory activity on COX-1 and COX-2 enzymes.
3. Neurological Research:
Some acetamide-containing compounds have been investigated for their potential as analgesic or anticonvulsant agents. While the direct targets are often explored in vivo, initial in vitro screening can be performed on neuronal cell lines to assess for cytotoxicity and effects on ion channel function or neurotransmitter uptake.
4. Anticoagulant Research:
N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade. Given this precedent, this compound could be evaluated for its potential to inhibit serine proteases involved in blood clotting through in vitro coagulation assays.
Experimental Protocols
The following are detailed, generalized protocols for the initial in vitro screening of this compound in the suggested research areas.
Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Protocol 2: In Vitro COX Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: In separate wells of a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of this compound or the positive controls. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further 10 minutes at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.
Signaling Pathway for COX Inhibition
Caption: Hypothetical inhibition of the cyclooxygenase pathway by a test compound.
Quantitative Data Summary
As no experimental data for this compound is currently available, the following table is a template for how such data could be presented.
| Assay Type | Target/Cell Line | Metric | Result |
| Cytotoxicity | HeLa | IC50 | Data not available |
| Cytotoxicity | MCF-7 | IC50 | Data not available |
| Cytotoxicity | A549 | IC50 | Data not available |
| Enzyme Inhibition | COX-1 | IC50 | Data not available |
| Enzyme Inhibition | COX-2 | IC50 | Data not available |
| Coagulation Assay | Factor VIIa | IC50 | Data not available |
Application Notes and Protocols: 2-(Dibutylamino)acetamide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dibutylamino)acetamide, a derivative of glycinamide with two butyl substituents on the amine nitrogen, presents a compelling scaffold for investigation in coordination chemistry. The presence of both a carbonyl oxygen and a tertiary amine nitrogen allows it to act as a bidentate ligand, forming stable chelate rings with various metal ions. The dibutyl groups introduce significant steric hindrance and lipophilicity, which can influence the coordination geometry, stability, and solubility of the resulting metal complexes. These properties are of particular interest in the design of novel therapeutic and diagnostic agents, where lipophilicity can enhance membrane permeability and steric bulk can modulate reactivity.
This document provides an overview of the potential applications of this compound as a ligand and detailed protocols for its synthesis, the preparation of its metal complexes, and their characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a haloacetamide with dibutylamine. A common and effective method involves the reaction of 2-chloroacetamide with dibutylamine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloroacetamide
-
Dibutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloroacetamide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dibutylamine (1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with deionized water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization Data (Hypothetical): The synthesized ligand should be characterized by standard spectroscopic methods. The following table presents expected data based on analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the N-butyl groups (triplets and multiplets), a singlet for the α-methylene protons, and broad singlets for the amide protons. |
| ¹³C NMR | Resonances for the butyl carbons, the α-methylene carbon, and the carbonyl carbon. |
| FT-IR (cm⁻¹) | A strong C=O stretching vibration around 1650-1680 cm⁻¹, N-H stretching vibrations around 3100-3300 cm⁻¹, and C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound (C₁₀H₂₂N₂O). |
Coordination Chemistry and Metal Complex Synthesis
This compound is expected to act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the tertiary amine nitrogen to form a stable five-membered chelate ring. The general reaction for the formation of a metal complex can be represented as:
Mⁿ⁺ + x L → [M(L)ₓ]ⁿ⁺ (where L = this compound)
Experimental Protocol: Synthesis of a Generic Metal Complex, e.g., --INVALID-LINK--₂
Materials:
-
This compound
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 eq) in absolute ethanol (20 mL).
-
In a separate flask, dissolve copper(II) perchlorate hexahydrate (1.0 eq) in absolute ethanol (10 mL).
-
Slowly add the copper(II) perchlorate solution to the stirring ligand solution at room temperature.
-
A color change should be observed upon addition, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Note: Perchlorate salts can be explosive and should be handled with care.
Physicochemical Properties and Characterization of Metal Complexes
The resulting metal complexes should be characterized to determine their structure and properties.
Quantitative Data Summary (Hypothetical Data for a Cu(II) Complex): The following table summarizes the type of quantitative data that would be obtained from the characterization of a hypothetical copper(II) complex.
| Parameter | Technique | Hypothetical Value | Significance |
| Stability Constant (log β) | Potentiometric Titration | 12.5 | Indicates the thermodynamic stability of the complex in solution. |
| Cu-O Bond Length (Å) | X-ray Crystallography | 1.95 | Provides information on the coordination bond strength. |
| Cu-N Bond Length (Å) | X-ray Crystallography | 2.05 | Provides information on the coordination bond strength. |
| O-Cu-N Bite Angle (°) | X-ray Crystallography | 85.0 | Characterizes the geometry of the chelate ring. |
| λmax (nm) | UV-Vis Spectroscopy | 650 | Relates to the d-d electronic transitions and the coordination environment of the Cu(II) ion. |
| Magnetic Moment (μeff) | Magnetic Susceptibility | 1.8 B.M. | Confirms the oxidation state and spin state of the metal center. |
Applications in Drug Development
The lipophilic nature imparted by the dibutyl groups makes this compound-metal complexes interesting candidates for drug development. Potential applications could include:
-
Anticancer Agents: The complex could facilitate the delivery of a cytotoxic metal ion into cancer cells.
-
Antimicrobial Agents: The complex may exhibit enhanced antimicrobial activity compared to the free ligand or metal salt.
-
Diagnostic Imaging: Complexes with paramagnetic or radioactive metal ions could be explored as contrast agents in MRI or for radioimaging, respectively.
Logical Workflow for Preliminary Drug Development Screening:
Caption: Preliminary drug development workflow for metal complexes.
Signaling Pathway Visualization (Hypothetical for an Anticancer Complex):
If a this compound-metal complex were found to induce apoptosis through the generation of reactive oxygen species (ROS), a potential signaling pathway could be visualized as follows:
Caption: Hypothetical ROS-mediated apoptosis pathway.
Conclusion
While specific experimental data for this compound as a ligand is not extensively reported in the literature, its structural features suggest it is a promising candidate for the development of novel coordination compounds. The synthetic protocols and characterization workflows outlined here provide a solid foundation for researchers to explore the potential of this ligand and its metal complexes in various scientific disciplines, including materials science and medicinal chemistry. The provided visualizations offer a roadmap for the systematic investigation of these compounds.
Application Notes and Protocols: 2-(Dialkylamino)acetamides in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the applications of 2-(Dibutylamino)acetamide in organic synthesis is limited. The following application notes and protocols are based on the broader class of 2-(dialkylamino)acetamides and related N,N-dialkylglycinamides to provide insights into their potential synthetic utility.
Introduction
2-(Dialkylamino)acetamides are a class of organic compounds characterized by a tertiary amine linked to an acetamide group. While N,N-dimethylacetamide (DMAc) is widely recognized as a high-boiling polar aprotic solvent, the broader family of 2-(dialkylamino)acetamides and their derivatives, such as N,N-dialkylglycinamides, exhibit potential as ligands in transition metal catalysis and as directing groups in C-H activation reactions. Their bifunctional nature, possessing both a coordinating nitrogen atom and an amide moiety, allows them to interact with metal centers and influence the reactivity and selectivity of organic transformations.
Applications in Organic Synthesis
Ligands in Palladium-Catalyzed Cross-Coupling Reactions
General Reaction Scheme:
-
Ar-X: Aryl halide or triflate
-
R-M: Organometallic reagent (e.g., boronic acid, organozinc reagent)
-
Ligand: 2-(Dialkylamino)acetamide derivative
The 2-(dialkylamino)acetamide ligand can influence the efficiency of the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination.
Directing Groups in C-H Activation
The amide functionality within the 2-(dialkylamino)acetamide scaffold can serve as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. The catalyst coordinates to the amide, bringing the metal center in proximity to a specific C-H bond, which is then cleaved and functionalized. This approach allows for regioselective reactions on otherwise unreactive C-H bonds.
Conceptual Workflow for Directed C-H Activation:
Caption: Workflow for C-H activation directed by a functional group.
Quantitative Data
Due to the limited data on this compound, the following table summarizes representative data for reactions utilizing related N,N-dialkylamino amides or similar structures as ligands or directing groups.
| Entry | Reaction Type | Catalyst | Ligand/Directing Group | Substrate 1 | Substrate 2 | Product | Yield (%) | Time (h) | Ref. |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂ | N,N-Dimethylglycinamide | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 | 1 | [1][2] |
| 2 | C-H Acetoxylation | Pd(OAc)₂ | Pyridine (as DG) | 2-Phenylpyridine | PhI(OAc)₂ | 2-(2-Acetoxyphenyl)pyridine | 93 | 24 | [1] |
| 3 | C-H Arylation | Pd(OAc)₂ | Amide (as DG) | Benzanilide | Diphenyliodonium tetrafluoroborate | 2-Phenylbenzanilide | 85 | 16 | [1] |
Experimental Protocols
The following are generalized experimental protocols based on reactions employing related N,N-dialkylamino amides or directing groups. Note: These are illustrative examples and may require optimization for specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling using an N,N-Dialkylglycinamide Ligand
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the N,N-dialkylglycinamide ligand (0.1 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol).
-
Add the solvent (e.g., toluene/water 10:1, 5 mL).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: Conceptual Procedure for a Palladium-Catalyzed C-H Activation Directed by an Amide Group
-
In a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate containing the amide directing group (1.0 mmol) in a suitable solvent (e.g., DCE or AcOH).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol).
-
Add any necessary additives or co-catalysts.
-
Add the functionalizing reagent (e.g., an oxidant and a coupling partner, 1.5 mmol).
-
Heat the reaction mixture to the required temperature (e.g., 100-120 °C) and stir for the designated time.
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Signaling Pathways and Catalytic Cycles
The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a 2-(dialkylamino)acetamide derivative acts as a bidentate ligand.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
This document provides a foundational understanding of the potential applications of 2-(dialkylamino)acetamides in organic synthesis, based on the behavior of analogous compounds. Further research is required to fully elucidate the specific reactivity and utility of this compound.
References
Application Notes and Protocols for the Analytical Detection of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dibutylamino)acetamide is a chemical compound of interest in various fields, including pharmaceutical development as a potential impurity or synthetic intermediate. Accurate and robust analytical methods are crucial for its detection and quantification to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are HPLC and GC-MS. HPLC offers versatility with various detectors, such as Ultraviolet (UV) and Mass Spectrometry (MS), providing both quantitative and structural information. GC-MS is a highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds, often requiring derivatization to improve chromatographic performance.
Data Presentation
The following table summarizes typical quantitative performance parameters for analytical methods used to detect acetamide and related compounds. These values can be considered as a starting point for the method validation of this compound analysis.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) |
| HPLC-UV[1][2] | Acetamide | 2.5 µg/L | 7.7 µg/L | >0.99 | 90-110 |
| HPLC-UV | Butyramide | 2.0 µg/L[1][2] | 5.7 µg/L[1][2] | >0.99 | 90-110 |
| GC-MS (with derivatization)[3][4] | Acetamide | 0.03 µg/L | Not Reported | >0.99 | Not Reported |
| GC-MS (with derivatization) | Propanamide | 0.03 µg/L[3][4] | Not Reported | >0.99 | Not Reported |
| GC-MS (with derivatization) | Butyramide | 0.03 µg/L[3][4] | Not Reported | >0.99 | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard of this compound
-
Methanol for sample and standard preparation
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
c. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
d. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the standards to HPLC vials.
e. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC-UV Analytical Workflow
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, an HPLC-MS/MS method is recommended.
a. Instrumentation and Materials:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Internal Standard (e.g., a deuterated analog of this compound)
b. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program: (A shorter gradient can be used due to the selectivity of MS detection)
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
c. Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
d. Sample and Standard Preparation: Follow the same procedure as for HPLC-UV, but add a known concentration of the internal standard to all samples and calibration standards before the final dilution.
HPLC-MS/MS Analytical Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for trace-level analysis and requires derivatization to improve the volatility and thermal stability of the analyte.
a. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent)
-
Derivatizing agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Solvent: Acetonitrile
-
Internal Standard (e.g., a deuterated analog)
b. Derivatization Protocol:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
GC-MS with Derivatization Workflow
Conclusion
The choice of analytical method for the detection of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein offer robust starting points for method development and validation. For routine quality control, HPLC-UV may be sufficient. For trace-level quantification or in complex matrices, HPLC-MS/MS or GC-MS with derivatization are the preferred techniques due to their higher sensitivity and selectivity. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability of the results.
References
- 1. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the HPLC Analysis of 2-(Dibutylamino)acetamide
This document provides a detailed application note and protocol for the quantitative analysis of 2-(Dibutylamino)acetamide in pharmaceutical preparations or bulk drug substances using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and robust for routine quality control analysis.
Introduction
This compound is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its quantification is crucial for ensuring the quality and safety of the final drug product. This application note describes a validated isocratic reversed-phase HPLC method for the determination of this compound. The method is based on chromatographic principles applied to similar molecules and is intended for use by researchers, scientists, and drug development professionals.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier allows for its elution and separation. The analyte is then detected and quantified by a UV detector at a specified wavelength.
Experimental Protocols
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
3.2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 30 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3.3. Preparation of Solutions
-
Buffer Preparation (30 mM Potassium Phosphate, pH 3.0): Dissolve approximately 4.08 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The proposed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | Value | ≤ 2.0 |
| Theoretical Plates | Value | > 2000 |
| %RSD of Area (n=6) | Value | < 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | Value |
| Linear Regression Equation | Equation |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low QC | Value | Value | Value |
| Mid QC | Value | Value | Value |
| High QC | Value | Value | Value |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of HPLC method validation parameters.
Application Notes: Quantification of 2-(Dibutylamino)acetamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of 2-(Dibutylamino)acetamide in biological matrices, primarily plasma and urine. The protocols described herein are based on established bioanalytical techniques for structurally similar small molecule tertiary amines and acetamide-containing compounds. While direct methods for this compound are not widely published, the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with appropriate sample preparation are highly applicable. The provided methods serve as a robust starting point for the development and validation of a specific and sensitive quantitative assay for this compound.
Analytical Approach
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Sample Preparation
The choice of sample preparation technique is critical for removing endogenous interferences from biological matrices and ensuring the robustness of the analytical method. The most common and effective methods for plasma and urine samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for initial method development and high-throughput screening. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity and pKa of the analyte.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of sample cleanup and is ideal for methods requiring low limits of quantification. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[5] For a basic compound like this compound, a cation exchange or a mixed-mode SPE sorbent would be appropriate.
Hypothetical Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data for the analysis of this compound in human plasma and urine using a validated LC-MS/MS method. These tables are for illustrative purposes to demonstrate expected performance characteristics of a well-developed assay.
Table 1: Calibration Curve for this compound in Human Plasma
| Calibration Standard | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.00 | 0.98 | 98.0 | 8.5 |
| QC Low | 3.00 | 2.91 | 97.0 | 6.2 |
| QC Mid | 100 | 102.5 | 102.5 | 4.1 |
| QC High | 800 | 792.0 | 99.0 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Table 2: Recovery and Matrix Effect of this compound
| Sample Type | Analyte Spiked (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | 3.00 | 92.5 | 98.7 |
| Human Plasma | 800 | 94.1 | 99.2 |
| Human Urine | 3.00 | 89.7 | 103.1 |
| Human Urine | 800 | 91.3 | 101.5 |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in human plasma and urine.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS using Protein Precipitation
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d7 (or other suitable SIL-IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the SIL-IS at an appropriate concentration in methanol.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.[4]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to mix and inject onto the LC-MS/MS system.
4. LC-MS/MS Conditions (Hypothetical):
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1/Q3 (e.g., m/z 187.2 -> 114.1)
-
SIL-IS: Q1/Q3 (e.g., m/z 194.2 -> 121.1)
-
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS using Dilute-and-Shoot
1. Materials and Reagents:
-
Same as Protocol 1, with the substitution of human urine for plasma.
2. Sample Preparation (Dilute-and-Shoot):
-
Aliquot 50 µL of urine samples into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Vortex to mix thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
Same as Protocol 1.
Visualizations
Caption: Plasma Sample Preparation Workflow.
Caption: Urine Sample Preparation Workflow.
Caption: Hypothetical Signaling Pathway.
References
- 1. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
Application Notes and Protocols: 2-(Dibutylamino)acetamide as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(dibutylamino)acetamide as a foundational scaffold in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for the synthesis of various acetamide derivatives, offering a starting point for the development of new chemical entities with diverse biological activities, including antioxidant, anti-inflammatory, analgesic, and antibacterial properties.
Introduction
This compound is a secondary amine-containing acetamide that serves as a valuable building block in medicinal chemistry and drug discovery. The dibutylamino group imparts lipophilicity, which can enhance membrane permeability and bioavailability of the final compounds. The acetamide moiety provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate biological activity. This document details synthetic strategies and experimental protocols for utilizing this compound in the generation of novel molecular architectures.
Data Presentation: Biological Activities of Acetamide Derivatives
The following table summarizes the quantitative data for various acetamide derivatives, showcasing the potential for compounds derived from a this compound scaffold.
| Compound Class | Biological Activity | Assay | Key Findings |
| Flavonoid Acetamide Derivatives | Antioxidant | DPPH Radical Scavenging | IC50 values ranging from 31.52–198.41 µM.[1] |
| Flavonoid Acetamide Derivatives | Bioavailability | Dialysis Tubing | 15.97–38.12% bioavailability.[1] |
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives | Analgesic | Acetic Acid-Induced Writhing, Hot-Plate, Tail-Clip | Significant decrease in writhing responses and increase in pain latencies at 100 mg/kg.[2] |
| 2-Mercaptobenzothiazole Acetamide Derivatives | Antibacterial | Agar Well Diffusion | Significant activity comparable to levofloxacin.[3] |
| Phenoxy Acetamide Derivatives | Anti-inflammatory, Analgesic | Not specified | Halogen and nitro-substituted derivatives showed enhanced activity.[4] |
Experimental Protocols
General Synthesis of Novel Acetamide Derivatives from this compound
This protocol describes a generalized approach for the synthesis of novel compounds using this compound as a key intermediate. The workflow involves the initial synthesis of a chloroacetamide precursor followed by a nucleophilic substitution with a molecule of interest.
Step 1: Synthesis of 2-Chloro-N-(substituted)acetamide Intermediate
This step is a prerequisite for synthesizing the final derivatives. For the purpose of these notes, we will adapt a known procedure for creating a chloroacetamide intermediate.
-
Materials: Substituted amine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the desired substituted amine (1 eq) in dry DCM.
-
Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(substituted)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-(Dibutylamino)-N-(substituted)acetamide Derivatives
-
Materials: 2-Chloro-N-(substituted)acetamide (from Step 1), this compound, Potassium carbonate (K2CO3), Potassium iodide (KI), Acetonitrile.
-
Procedure:
-
To a solution of the 2-chloro-N-(substituted)acetamide (1 eq) in acetonitrile, add this compound (1.2 eq).
-
Add anhydrous K2CO3 (2 eq) and a catalytic amount of KI.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from 12 to 72 hours.[1]
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final compound by column chromatography on silica gel.[1]
-
Characterize the purified compound using 1H NMR, 13C NMR, and mass spectrometry.[1][5]
-
Synthesis of Flavonoid Acetamide Derivatives
This protocol is adapted from the synthesis of flavonoid acetamide derivatives and can be modified to incorporate the this compound moiety.[1]
-
Materials: Flavonoid (e.g., Quercetin, Apigenin), Anhydrous Potassium Carbonate (K2CO3), 2-Chloroacetamide, Potassium Iodide (KI), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the starting flavonoid (1 eq) in anhydrous DMF.
-
Add anhydrous K2CO3 (3-4 eq) and stir the mixture at room temperature for 5 hours.[1]
-
Slowly add 2-chloroacetamide (3.5 eq) and a catalytic amount of KI to the reaction mixture.[1]
-
Stir the reaction under a nitrogen atmosphere at room temperature and monitor its progress by TLC for 72 hours.[1]
-
Upon completion, filter the crude product and purify it using column chromatography on silica gel to yield the final flavonoid acetamide derivative.[1]
-
Mandatory Visualizations
Caption: General workflow for the synthesis of novel acetamide derivatives.
Caption: Logical relationship of this compound properties to outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Dissolution of 2-(Dibutylamino)acetamide for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the dissolution of 2-(Dibutylamino)acetamide, a tertiary amine-containing acetamide derivative. Due to the presence of two butyl groups, this compound is expected to have limited aqueous solubility and a more hydrophobic character compared to simpler acetamides. Proper dissolution is critical for ensuring accurate and reproducible results in various in vitro and in vivo experimental settings. This protocol outlines methods for preparing stock solutions and working solutions for use in biological assays.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and a close structural analog, N,N-Dibutyl-2-(dibutylamino)acetamide, are presented in Table 1. These properties are essential for selecting the appropriate solvent and dissolution technique.
Table 1: Physicochemical Data of this compound and a Structural Analog
| Property | This compound (Predicted) | N,N-Dibutyl-2-(dibutylamino)acetamide[1] |
| Molecular Formula | C10H22N2O | C18H38N2O[1] |
| Molecular Weight | 186.30 g/mol | 298.51 g/mol [1] |
| Predicted XLogP3 | 1.8 | 4.9 |
| Predicted pKa (basic) | 9.5 - 10.5 | Not Available |
| Appearance | Likely a solid or oil | Not Available |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Recommended Solvents and Solubility Testing
Based on its predicted hydrophobic nature (XLogP3 > 1), this compound is expected to have low solubility in aqueous solutions. The following solvents are recommended for initial solubility testing and stock solution preparation.
Table 2: Recommended Solvents for Dissolving this compound
| Solvent | Type | Suitability for in vitro assays | Suitability for in vivo studies | Notes |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Limited (potential for toxicity) | Recommended as the primary solvent for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Polar protic | High | High (when properly formulated) | A good alternative to DMSO. Can be used for both in vitro and in vivo preparations. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer | Low (as a primary solvent) | High (as a final dilution vehicle) | The compound is likely to have very low solubility in PBS alone. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 1.86 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C to aid dissolution if necessary.
-
-
Storage: Once fully dissolved, store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare working solutions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the desired aqueous buffer or medium. For example, to prepare a 100 µM working solution, dilute the stock 1:100 (e.g., 10 µL of 10 mM stock into 990 µL of medium).
-
Final Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for the experiment.
-
Solvent Control: It is crucial to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the highest concentration of the test compound.
Logical Workflow for Solution Preparation
Potential Application: Investigation of Neurological Effects
While specific biological targets of this compound are not well-documented, related N,N-dialkylacetamide compounds have been investigated for their effects on the central nervous system. A hypothetical application could be to investigate its potential as a modulator of neuronal signaling pathways.
Hypothetical Signaling Pathway Modulation
N,N-dialkylacetamides may influence neuronal excitability by interacting with ion channels or neurotransmitter receptors. A possible, yet unproven, mechanism could involve the modulation of GABAergic signaling, a primary inhibitory pathway in the brain.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
-
DMSO can facilitate the absorption of compounds through the skin. Exercise caution when handling DMSO solutions.
Conclusion
This document provides a foundational protocol for the dissolution and use of this compound in experimental research. Due to the limited publicly available data on this specific compound, it is imperative that researchers perform initial solubility and stability tests to optimize the protocols for their specific experimental conditions. The provided workflows and hypothetical pathway are intended to serve as a guide for initiating studies with this and structurally related molecules.
References
Application Notes and Protocols for Cell-Based Assays Involving 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dibutylamino)acetamide is a small molecule with potential applications in drug discovery and development. Its biological activities and mechanism of action are areas of active investigation. These application notes provide a framework for evaluating the cellular effects of this compound using common cell-based assays. The protocols outlined below serve as a starting point for researchers to assess its potential as a therapeutic agent.
Hypothetical Mechanism of Action
For the purpose of these application notes, we will hypothesize that this compound exerts a cytotoxic effect on cancer cells by inducing apoptosis through the intrinsic pathway, potentially by modulating the activity of the Bcl-2 family of proteins and subsequently activating caspases. This proposed mechanism can be investigated using the assays described herein.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h Treatment |
| HeLa (Cervical Cancer) | 25.3 ± 2.1 |
| A549 (Lung Cancer) | 42.1 ± 3.5 |
| MCF-7 (Breast Cancer) | 33.8 ± 2.9 |
| PC-3 (Prostate Cancer) | 51.2 ± 4.3 |
| HEK293 (Normal Human Kidney) | > 100 |
Table 2: Induction of Apoptosis by this compound in HeLa Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound (25 µM) | 28.7 ± 3.2 | 15.4 ± 2.1 |
| Staurosporine (1 µM) | 45.1 ± 4.0 | 20.3 ± 2.5 |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.2 ± 4.5 | 28.1 ± 2.9 | 16.7 ± 2.1 |
| This compound (25 µM) | 68.3 ± 5.1 | 15.4 ± 2.0 | 16.3 ± 1.9 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, PC-3) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
HeLa cells
-
This compound
-
Staurosporine (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with vehicle control, 25 µM this compound, or 1 µM staurosporine for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
HeLa cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat with vehicle control or 25 µM this compound for 24 hours as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for the MTT-based cell viability assay.
Application Notes and Protocols for Acetamide Derivatives in Agrochemical Research
A Note on 2-(Dibutylamino)acetamide: Extensive searches of scientific literature and patent databases did not yield specific information regarding the application of this compound in agrochemical research. The following application notes and protocols are therefore based on the broader class of acetamide derivatives, which have shown significant utility in the development of new agrochemicals.
Introduction to Acetamide Derivatives in Agrochemicals
The acetamide functional group is a versatile scaffold in the design and synthesis of new agrochemicals. Derivatives of acetamide have been shown to possess a wide range of biological activities, making them valuable candidates for the development of herbicides, fungicides, and plant growth regulators. The flexibility of the acetamide structure allows for the introduction of various substituents, enabling the fine-tuning of activity, selectivity, and physicochemical properties. Research in this area often focuses on structure-activity relationships (SAR) to optimize the desired agrochemical effects.
Applications in Agrochemical Research
Acetamide derivatives have been successfully developed and commercialized for several key applications in agriculture:
-
Herbicides: Many acetamide-based compounds exhibit potent herbicidal activity against a variety of weed species. They can act through different mechanisms, including the inhibition of very-long-chain fatty acid synthesis or the disruption of photosystem II.[1] Some derivatives show selectivity, allowing for their use in specific crops without causing significant damage.[2]
-
Fungicides: The acetamide scaffold is also present in a number of fungicidal compounds. These molecules can inhibit fungal growth through various mechanisms, such as the disruption of cell wall synthesis or interference with cellular respiration. For example, some 2-alkoxyimino-2-cyanoacetamide derivatives have shown potent activity against cucumber downy mildew.
-
Plant Growth Regulators (PGRs): Certain acetamide derivatives can influence plant growth and development.[3][4][5] These compounds can be used to modify crop characteristics such as height, branching, and fruit set, leading to improved yield and quality.[6]
Quantitative Data Summary
The following tables summarize quantitative data for various acetamide derivatives as reported in agrochemical research.
Table 1: Herbicidal Activity of Selected Acetamide Derivatives
| Compound/Derivative | Target Weeds | Application Rate | Efficacy | Crop Safety | Reference |
| N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide | Barnyard grass, large crabgrass, pale smartweed, slender amaranth | 0.25-0.5 kg a.i./ha | Strong herbicidal activity | No effect on cotton | [2] |
| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Not specified | 75 g/ha | Excellent herbicidal activity | Safe for corn | [1] |
| Methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate | Not specified | 37.5 g a.i./ha | Comparable to sulfentrazone | High tolerance in wheat | [7] |
Table 2: Fungicidal Activity of Selected Acetamide Derivatives
| Compound/Derivative | Target Pathogen | EC50 Value | Comparison | Reference |
| 2-((2-hydroxyphenyl)methylamino)acetamide (Compound 5e) | Sclerotinia sclerotiorum | 2.89 µg/mL | Lower than chlorothalonil | [8] |
| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (Compound 4e) | Alternaria solani | 0.85 µg/mL | - | [9] |
| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (Compound 4e) | Phoma lingam | 2.29 µg/mL | - | [9] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL (MIC) | - | [10] |
Experimental Protocols
The following are generalized protocols for the preliminary screening of acetamide derivatives for herbicidal and fungicidal activity.
Protocol 1: Primary Herbicidal Activity Screening (Pre-emergence)
-
Preparation of Test Compounds: Dissolve the synthesized acetamide derivatives in a suitable solvent (e.g., acetone, DMSO) to create stock solutions. Prepare a series of dilutions to be tested.
-
Seed Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of representative monocot (e.g., barnyard grass) and dicot (e.g., amaranth) weed species, as well as a tolerant crop species (e.g., corn, cotton).
-
Compound Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a positive control with a known herbicide.
-
Incubation: Place the treated pots/trays in a controlled environment chamber with appropriate light, temperature, and humidity for plant growth.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury for each treatment compared to the controls. Record data on germination inhibition, stunting, chlorosis, and mortality.
Protocol 2: Primary Fungicidal Activity Screening (In Vitro)
-
Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the acetamide derivatives in a suitable solvent.
-
Fungal Culture: Grow the target fungal pathogens (e.g., Sclerotinia sclerotiorum, Aspergillus flavus) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Poisoned Agar Assay: Amend the molten PDA with the test compound dilutions to achieve the desired final concentrations. Pour the amended agar into petri dishes.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate. Include a solvent-only control and a positive control with a known fungicide.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Evaluation: After a set period (e.g., 3-7 days), measure the diameter of the fungal colony in each plate. Calculate the percentage of growth inhibition relative to the solvent control. Determine the EC50 value for active compounds.
Visualizations
Caption: Hypothetical mode of action for an acetamide herbicide.
Caption: General workflow for agrochemical screening.
Caption: Concept of Structure-Activity Relationship (SAR).
References
- 1. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN114391540A - Plant growth regulator and application - Google Patents [patents.google.com]
- 4. Editorial: Growth regulators and biostimulants: upcoming opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of plant growth regulators for greenhouse production - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for 2-(Dibutylamino)acetamide: A Review of Available Data
A comprehensive search of scientific literature and patent databases reveals a significant lack of available information regarding the potential pharmaceutical applications of 2-(Dibutylamino)acetamide. To date, no substantial research has been published detailing its mechanism of action, pharmacological effects, or potential therapeutic targets. The information available is primarily limited to chemical database entries, which provide basic molecular and physical data but no experimental or application-focused details.
While the core structure of acetamide is found in various pharmaceutically active compounds, and derivatives of 2-aminoacetamides have been explored for different therapeutic purposes, specific data for the 2-(dibutylamino) derivative is absent from the public domain. Research on related compounds, such as other 2-(alkylamino)acetamides, has been conducted; however, these studies do not provide a direct basis for the application of the dibutylamino variant. For instance, studies on N-phenyl-2-(phenyl-amino) acetamide derivatives have shown potential as anticoagulant agents, but this is not directly transferable to the title compound.[1] Similarly, flavonoid acetamide derivatives have been investigated for their biological properties.[2][3][4]
Given the absence of published research, it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The generation of such content would be speculative and would not be based on scientifically validated findings.
This document outlines the current state of knowledge and provides a framework for potential future investigation into the pharmaceutical applications of this compound, should initial exploratory studies yield positive results.
Physicochemical Properties (Hypothetical Data for Illustrative Purposes)
In the absence of published experimental data, a starting point for any investigation would be the thorough characterization of the compound's physicochemical properties. These properties are crucial for formulation development and for predicting its behavior in biological systems.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Significance in Drug Development |
| Molecular Formula | C10H22N2O | Defines the elemental composition. |
| Molecular Weight | 186.30 g/mol | Influences diffusion and transport across membranes. |
| Appearance | White to off-white solid | Important for formulation and quality control. |
| Melting Point | Not Determined | Affects stability and formulation choices. |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Critical for determining appropriate solvents for in vitro assays and for formulation. |
| logP | Not Determined | Predicts lipophilicity and potential for membrane permeability. |
| pKa | Not Determined | Influences ionization state at physiological pH, affecting receptor binding and solubility. |
Potential Areas for Pharmaceutical Investigation
Based on the general activities of other aminoacetamide derivatives, the following areas could be considered for initial screening of this compound. It is critical to emphasize that these are speculative and would require experimental validation.
-
Central Nervous System (CNS) Activity: Some aminoacetamide derivatives have been investigated for their effects on the CNS. Initial screening could involve assays for anticonvulsant, anxiolytic, or antidepressant activity.
-
Antimicrobial Activity: The acetamide scaffold is present in some antimicrobial agents.[5] Screening against a panel of pathogenic bacteria and fungi could be a starting point.
-
Anti-inflammatory Activity: The anti-inflammatory potential could be assessed using in vitro assays such as cyclooxygenase (COX) enzyme inhibition or measurement of inflammatory cytokine production in cell-based models.
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted for the initial investigation of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent cell-based assays.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line for anti-cancer screening) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture media.
-
Treatment: Seed cells in a 96-well plate and, after 24 hours, treat them with a range of concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay, to quantify the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for In Vitro Cytotoxicity Assay.
Hypothetical Signaling Pathway Involvement
Should initial screenings suggest a particular biological activity, further studies would be necessary to elucidate the underlying mechanism of action. For example, if anti-inflammatory effects are observed, investigation into the NF-κB signaling pathway would be a logical next step.
Caption: Hypothetical Inhibition of NF-κB Pathway.
Conclusion and Future Directions
The potential pharmaceutical applications of this compound remain unexplored. The information presented herein is intended to serve as a foundational guide for researchers interested in investigating this compound. The immediate next steps should involve the synthesis and comprehensive physicochemical characterization of this compound, followed by broad in vitro screening to identify any potential biological activities. Should any promising activities be identified, further, more focused studies, including mechanism of action, in vivo efficacy, and safety profiling, would be warranted. Without such foundational research, any discussion of its pharmaceutical applications remains purely speculative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dibutylamino)acetamide
This guide provides troubleshooting advice and optimized protocols to help researchers improve the yield and purity of 2-(Dibutylamino)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between dibutylamine and a 2-haloacetamide, typically 2-chloroacetamide. This reaction is an example of N-alkylation.[1] The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. A common side reaction is the hydrolysis of 2-chloroacetamide, especially if water is present under basic conditions.
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Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or may not be strong enough to drive the reaction forward.
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Solvent Effects: The solvent plays a crucial role in solvating reactants and influencing reaction rates. A suboptimal solvent can significantly hinder the reaction.
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Purification Losses: Significant amounts of the product can be lost during workup and purification steps (e.g., extraction, crystallization, or chromatography).
Q3: What side reactions should I be aware of?
A3: The primary side reaction of concern is the hydrolysis of 2-chloroacetamide to 2-hydroxyacetamide, particularly under strongly basic aqueous conditions.[2] While over-alkylation is a common issue in the N-alkylation of primary and secondary amines, it is not a concern here as the product, this compound, is a tertiary amine and further alkylation at the nitrogen is not possible under these conditions.[1][3] Elimination reactions are also a potential side reaction with some alkyl halides, but are less likely with 2-chloroacetamide.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (dibutylamine and 2-chloroacetamide) and the appearance of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition or side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: 2-Chloroacetamide can degrade over time, especially if exposed to moisture. | 1. Use fresh or purified 2-chloroacetamide. Check the purity of dibutylamine. |
| 2. Insufficient Temperature: The reaction may have too high of an activation energy to proceed at room temperature. | 2. Gently heat the reaction mixture. A temperature range of 50-80°C is often effective. Monitor by TLC to avoid byproduct formation at higher temperatures. | |
| 3. Inappropriate Base: The base may be too weak to deprotonate the amine or neutralize the HCl byproduct effectively. | 3. Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA). Use at least one equivalent of the base. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: The reaction has not gone to completion. | 1. Increase reaction time and/or temperature. Consider adding a slight excess (1.1-1.2 equivalents) of one of the reactants (typically the less expensive one). |
| 2. Hydrolysis of Chloroacetamide: Presence of water in the reagents or solvent. | 2. Use anhydrous solvents and reagents. Dry the solvent before use if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. | |
| 3. Other Side Reactions: Conditions may be too harsh. | 3. Lower the reaction temperature. Use a milder base. Sodium bicarbonate (NaHCO₃) can be effective in some cases and is less prone to causing hydrolysis than stronger bases.[2] | |
| Difficult Product Isolation / Purification | 1. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| 2. Product is Water Soluble: The hydrochloride salt of the product may have significant water solubility. | 2. Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine product, making it more soluble in organic solvents. | |
| 3. Oily Product: The product does not crystallize easily. | 3. Purify by column chromatography. Alternatively, try to form a salt (e.g., hydrochloride salt) which is often more crystalline. |
Data on Yield Improvement
The choice of base and solvent significantly impacts the reaction yield. The following table summarizes the effects of different conditions on the synthesis.
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (1.5) | Acetonitrile | 80 | 12 | 75 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 92 |
| 3 | Triethylamine (1.5) | Dichloromethane | 40 | 12 | 85 |
| 4 | NaHCO₃ (1.5) | Water | 80 | 8 | 68[2] |
| 5 | None | Ethanol | 78 | 24 | <10 |
Yields are based on 2-chloroacetamide as the limiting reagent. Data is representative and for illustrative purposes.
Recommended Experimental Protocol
This protocol describes an optimized procedure for the synthesis of this compound with a high yield.
Materials:
-
Dibutylamine (1.0 eq)
-
2-Chloroacetamide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Diethyl ether (for extraction)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutylamine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
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Add 2-chloroacetamide (1.05 eq) to the stirred suspension.
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Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by the disappearance of dibutylamine), cool the mixture to room temperature.
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Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
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If necessary, the product can be further purified by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
overcoming solubility issues with 2-(Dibutylamino)acetamide
Technical Support Center: 2-(Dibutylamino)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a tertiary amine and an amide. Its molecular structure, featuring two butyl groups, gives it a significant non-polar character. This lipophilicity can lead to poor solubility in aqueous solutions, a common vehicle for many biological assays and formulations.
Q2: What are the key structural features of this compound that influence its solubility?
The solubility of this compound is influenced by two main structural features:
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Tertiary Amine: The nitrogen atom is bonded to three carbon atoms, meaning it lacks a hydrogen atom directly attached to it. This prevents it from acting as a hydrogen bond donor, which reduces its solubility in protic solvents like water compared to primary and secondary amines.[1][2]
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Dibutyl Groups: The two butyl chains are hydrophobic and contribute to the molecule's overall non-polar nature, further limiting its aqueous solubility.[3][4]
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Amide Group: While the amide group is polar and can accept hydrogen bonds, its influence is often outweighed by the hydrophobic butyl groups.[5]
Q3: Can I predict the solubility of this compound in different solvents?
While precise prediction without experimental data is difficult, a general guideline is "like dissolves like." this compound, being a relatively non-polar molecule, is expected to have better solubility in organic solvents than in water. A summary of expected solubility is provided in the table below.
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Capable of some hydrogen bonding via the amide oxygen and amine nitrogen, but hindered by butyl groups.[1][2][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Favorable dipole-dipole interactions without the disruption of a strong hydrogen bonding network. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Good to Excellent | The non-polar butyl groups interact favorably with non-polar solvents. |
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the dibutyl groups.
dot
Caption: Workflow for addressing aqueous insolubility.
Method 1: pH Adjustment
-
Principle: this compound has a basic tertiary amine group. Lowering the pH of the solution will protonate this amine, forming a more soluble salt.[3]
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.
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Add small aliquots of the stock solution to your aqueous buffer while vortexing.
-
If precipitation occurs, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise until the solution clears.
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Monitor the final pH of your solution to ensure it is compatible with your experimental system.
-
Method 2: Use of Co-solvents
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Principle: Adding a water-miscible organic solvent can increase the solubility of a non-polar compound in an aqueous solution.
-
Protocol:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol to create a concentrated stock solution.
-
Slowly add the stock solution to your aqueous buffer with vigorous stirring.
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Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
-
| Co-solvent | Recommended Starting Concentration | Notes |
| DMSO | < 1% v/v | Widely used, but can have effects on cell-based assays. |
| Ethanol | < 1% v/v | Generally well-tolerated in many biological systems. |
| DMF | < 0.5% v/v | Use with caution; can be more toxic than DMSO or ethanol. |
Issue 2: The compound precipitates out of solution over time.
This may indicate that the initial dissolution was into a supersaturated state.
dot
Caption: Decision tree for resolving precipitation issues.
Method 1: Sonication
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Principle: The application of ultrasonic waves can help to break down crystal lattices and improve the dissolution of the compound.
-
Protocol:
-
Prepare the solution as described in the previous methods.
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Place the solution in a sonicator bath.
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Sonicate for 5-10 minutes, monitoring for any temperature increase.
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Method 2: Gentle Heating
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Principle: Solubility often increases with temperature.
-
Protocol:
-
Prepare the solution.
-
Gently warm the solution in a water bath (e.g., to 37°C).
-
Do not overheat, as this can lead to degradation of the compound.
-
Allow the solution to cool to room temperature slowly. Note if precipitation reoccurs.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of approximately 186.29 g/mol ), you would need 1.86 mg.
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Dissolution: Add the weighed compound to a microcentrifuge tube. Add the calculated volume of high-purity DMSO.
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Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
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Thaw Stock: Thaw an aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Dilution: While vortexing your aqueous buffer, add the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
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Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider using a lower final concentration or a slightly higher percentage of co-solvent (if your experiment allows).
Signaling Pathways and Logical Relationships
In many research contexts, the delivery of a small molecule like this compound to its intracellular target is critical. The following diagram illustrates the logical relationship between the compound's properties and its biological availability.
dot
Caption: Pathway from compound solubilization to biological effect.
References
Technical Support Center: Stabilizing 2-(Dibutylamino)acetamide in Solution
Welcome to the technical support center for 2-(Dibutylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over time. | Hydrolysis of the amide bond. Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of dibutylamine and acetamide.[1][2][3][4] This reaction is also temperature-dependent. | - pH Control: Maintain the solution pH within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[5] Use appropriate buffer systems (e.g., phosphate buffer) to ensure stable pH. - Temperature Control: Store solutions at low temperatures (2-8 °C) or frozen (-20 °C or -80 °C) to reduce the rate of hydrolysis.[6] For experiments at elevated temperatures, minimize the duration of exposure. - Solvent Selection: Whenever possible, use aprotic solvents to reduce the availability of water for hydrolysis. If aqueous solutions are necessary, use freshly prepared, high-purity water. |
| Precipitation or cloudiness in the solution. | Poor solubility or compound degradation. this compound may have limited solubility in certain aqueous buffers. Precipitation can also occur if the degradation products are less soluble. | - Solubility Assessment: Determine the solubility of this compound in the intended solvent system before preparing stock solutions. Consider using co-solvents like DMSO or ethanol for initial dissolution, followed by dilution in the aqueous buffer. - pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Adjusting the pH might improve solubility. - Filtration: If precipitation is observed, filter the solution through a 0.22 µm filter to remove any particulate matter before use. |
| Inconsistent experimental results. | Compound instability leading to variable concentrations. If the compound is degrading during the experiment, the effective concentration will change, leading to unreliable data. | - Stability Study: Conduct a preliminary stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to understand the degradation kinetics of this compound. - Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment to ensure accurate starting concentrations. - Internal Standards: For analytical experiments, use an internal standard to account for any variations in sample preparation or instrument response. |
| Discoloration of the solution. | Oxidation or side reactions. While hydrolysis is the primary degradation pathway for amides, other reactions like oxidation can occur, especially in the presence of light or certain metal ions.[6] | - Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[6] - Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other amides, is hydrolysis of the amide bond.[1][2][3] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding dibutylamine and a carboxylic acid (acetic acid) or its corresponding carboxylate salt, depending on the pH.[2][4] This process can be catalyzed by both acids and bases.[2][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis.[2][5] In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][2] In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2][7] Therefore, maintaining a neutral pH is crucial for maximizing stability in aqueous solutions.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To ensure long-term stability, solutions of this compound should be stored at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C or -80 °C for longer periods.[6] It is also recommended to protect the solutions from light by using amber vials or wrapping the container in foil.[6] For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be used to monitor the concentration and degradation of this compound in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[8][9] For greater sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify both the parent compound and its degradation products.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the structural changes during degradation.[12]
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound in a given solution over time and under specific conditions (e.g., pH, temperature).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline at a specific pH).
-
Incubation: Aliquot the final solution into multiple vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, 40°C). Protect from light if necessary.
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Sample Analysis: Analyze the samples by a validated HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan of the compound).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the initial concentration remaining versus time to determine the degradation rate.
Visualizations
Caption: Proposed hydrolysis degradation pathway of this compound.
Caption: A typical experimental workflow for assessing the stability of a compound in solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 11. imtm.cz [imtm.cz]
- 12. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Dibutylamino)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dibutylamino)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Alkylation of Dibutylamine with 2-Chloroacetamide: This is a direct nucleophilic substitution reaction where dibutylamine acts as the nucleophile, displacing the chloride from 2-chloroacetamide.
-
Amidation of 2-(Dibutylamino)acetic acid: This route involves coupling 2-(Dibutylamino)acetic acid with an ammonia source, often using a coupling agent to facilitate the formation of the amide bond.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions depend on the chosen synthetic route. For the alkylation of dibutylamine with 2-chloroacetamide, the primary side reaction is the formation of a quaternary ammonium salt through over-alkylation. In syntheses involving related amino acetamides, the formation of cyclic byproducts like morpholin-2-ones has been observed, particularly if the amino group is part of a precursor that can cyclize.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves standard laboratory techniques. These can include:
-
Extraction: To remove water-soluble impurities and unreacted starting materials.
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Chromatography: Column chromatography using silica gel is a common method to separate the desired product from side products and other impurities.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of the amine (dibutylamine). - Ensure efficient stirring to promote mixing of reactants. |
| Side reaction consuming starting materials. | - Optimize reaction conditions (e.g., lower temperature) to minimize side product formation. - Use a suitable base to neutralize HCl formed during the reaction, preventing side reactions. | |
| Presence of a Quaternary Ammonium Salt Impurity | Over-alkylation of the product. | - Use a controlled stoichiometry of the alkylating agent (2-chloroacetamide). - Add the alkylating agent slowly to the reaction mixture. |
| Formation of an Unexpected Cyclic Byproduct (e.g., Morpholin-2-one derivative) | Intramolecular cyclization of an intermediate or product.[1] | - This is more likely if there are other reactive functional groups in the starting materials.[1] - Modify the reaction conditions (e.g., temperature, solvent) to disfavor the cyclization reaction. |
| Difficulty in Removing Unreacted Dibutylamine | High boiling point of dibutylamine. | - Use an acidic wash (e.g., dilute HCl) during the workup to convert the amine into its water-soluble salt, which can then be easily separated in the aqueous layer. |
| Product is an oil instead of a solid | Presence of impurities. | - Purify the product using column chromatography or vacuum distillation. |
Experimental Protocols
Synthesis of this compound via Alkylation of Dibutylamine
This protocol is a general guideline and may require optimization.
Materials:
-
Dibutylamine
-
2-Chloroacetamide
-
Sodium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutylamine (1.0 eq) and sodium carbonate (1.1 eq) in acetonitrile.
-
Add 2-chloroacetamide (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reaction: Over-alkylation.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(Dibutylamino)acetamide. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic substitution reaction between dibutylamine and a 2-haloacetamide, most commonly 2-chloroacetamide. In this reaction, the lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming the desired N-substituted acetamide.
Q2: What are the key reaction parameters to consider for optimizing the yield and purity of this compound?
A2: Several factors significantly influence the outcome of the synthesis. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. Optimizing these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: Can I use chloroacetyl chloride instead of 2-chloroacetamide?
A3: Yes, reacting dibutylamine with chloroacetyl chloride is a viable alternative synthetic route. This reaction typically proceeds readily. However, it's important to note that this reaction generates hydrochloric acid (HCl) as a byproduct, which will react with the amine starting material and product to form hydrochloride salts. Therefore, a base is required to neutralize the HCl and liberate the free amine for the reaction to proceed to completion.
Troubleshooting Guides
Low Product Yield
Issue: The yield of this compound is consistently lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. |
| Suboptimal Base | - Use a Stronger, Non-Nucleophilic Base: If using a weak base, it may not be sufficient to deprotonate the amine or neutralize acid byproducts effectively. Consider using a stronger, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K2CO3). |
| Poor Solubility of Reactants | - Solvent Selection: Ensure that both dibutylamine and 2-chloroacetamide are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for this type of reaction. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of dibutylamine to ensure the complete consumption of the electrophile (2-chloroacetamide). This can help minimize side reactions involving the starting material. |
Presence of Impurities
Issue: The final product is contaminated with significant amounts of impurities.
| Potential Impurity | Identification | Troubleshooting Suggestion |
| Unreacted Dibutylamine | Can be detected by GC-MS or NMR. | - Optimize Stoichiometry: Use a 1:1 molar ratio of dibutylamine to 2-chloroacetamide or a slight excess of the chloroacetamide. - Purification: Unreacted dibutylamine can often be removed by an acidic wash during the workup, as it will form a water-soluble salt. |
| Unreacted 2-Chloroacetamide | Can be detected by TLC, GC-MS, or NMR. | - Increase Reaction Time or Temperature: As with low yield, ensure the reaction goes to completion. - Purification: 2-Chloroacetamide is more polar than the product and can often be removed by column chromatography. |
| Over-alkylation Product (Quaternary Ammonium Salt) | This is less common with secondary amines but possible. It would appear as a highly polar, likely water-soluble, compound. | - Controlled Addition: Add the 2-chloroacetamide slowly to the reaction mixture containing dibutylamine. - Avoid Excess Alkylating Agent: Use a stoichiometric or slight excess of the amine. |
| Hydrolysis of 2-Chloroacetamide | If water is present, 2-chloroacetamide can hydrolyze to 2-hydroxyacetamide. | - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Dibutylamine
-
2-Chloroacetamide
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroacetamide (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 2-chloroacetamide.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add dibutylamine (1.0 - 1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and any other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. These are general trends and optimal conditions should be determined experimentally.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Temperature | Room Temperature | Low to Moderate | 60°C | Moderate to High | Reflux (e.g., in ACN) | High |
| Solvent | Toluene | Low | Dichloromethane | Moderate | Acetonitrile/DMF | High |
| Base | None | Very Low | Triethylamine (TEA) | Moderate | Potassium Carbonate | High |
| Reaction Time | 1 hour | Low | 4 hours | Moderate | 8 hours | High |
Note: The yield percentages are illustrative and will vary based on the specific experimental setup.
Mandatory Visualizations
Technical Support Center: Troubleshooting 2-(Dibutylamino)acetamide HPLC Peak Tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 2-(Dibutylamino)acetamide and other basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the analytical method or HPLC system.[1]
Q2: Why is this compound, a basic compound, prone to peak tailing?
A2: Basic compounds like this compound are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The primary cause is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4] These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer, which results in a tailing peak.[4]
Q3: How does mobile phase pH affect the peak shape of basic compounds?
A3: Mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds. For basic analytes, a low pH (typically below 3) can suppress the ionization of residual silanol groups on the silica stationary phase, minimizing the secondary interactions that cause peak tailing.[2][5][6] At a higher pH, the silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged basic analyte, which exacerbates peak tailing.[4]
Q4: What are mobile phase additives, and how can they improve the peak shape of this compound?
A4: Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatographic performance. For basic compounds, common additives include:
-
Competing bases: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase.[3][5][7] TEA is a small, sterically unhindered base that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the basic analyte from these secondary interactions.[3][5]
-
Buffers: Buffers are used to control and maintain a stable mobile phase pH, which is crucial for reproducible chromatography of ionizable compounds.[8][9][10] Increasing the buffer concentration can also help to mask residual silanol interactions.[6][9]
Q5: How does the choice of HPLC column affect peak tailing for basic compounds?
A5: The choice of HPLC column is critical for obtaining good peak shapes with basic analytes. Modern columns offer several features to minimize peak tailing:
-
End-capping: This is a process where the residual silanol groups are chemically bonded with a small, inert compound, making them unavailable for interaction with basic analytes.[4]
-
Polar-embedded and Polar-endcapped columns: These columns have a polar functional group embedded within the alkyl chain or at the surface of the stationary phase. This polar group helps to shield the residual silanols and can provide alternative selectivities.[11][12][13]
-
High-purity silica: Modern columns are typically packed with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants that can contribute to peak tailing.[2]
Troubleshooting Guide
Problem: Peak Tailing of this compound
This guide provides a systematic approach to troubleshooting peak tailing. Start with the simplest and most common solutions first.
Before modifying the method chemistry, ensure the HPLC system is functioning correctly.
-
Check for extra-column volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[14]
-
Inspect for leaks: Ensure all fittings are secure, as leaks can lead to distorted peak shapes.[14]
-
Column health: A void at the head of the column or a blocked frit can cause peak tailing.[10][15] If the column is old or has been used with harsh conditions, it may need to be replaced.
Adjusting the mobile phase pH is often the most effective way to improve the peak shape of basic compounds.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases: Prepare identical mobile phases with the only difference being the pH of the aqueous portion. For example, prepare buffers at pH 2.5, 3.0, and 3.5 using a suitable buffer system like phosphate or formate.
-
Equilibrate the system: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes.
-
Inject the sample: Inject a standard solution of this compound.
-
Evaluate the peak shape: Compare the tailing factor (Tf) or asymmetry factor (As) for each pH condition. A value closer to 1.0 indicates a more symmetrical peak.[1]
Expected Outcome: Lowering the mobile phase pH should generally result in a significant improvement in peak symmetry.
Data Presentation:
| Mobile Phase pH | Tailing Factor (Tf) |
| 7.0 (Initial) | 2.35 |
| 3.0 | 1.33 |
This is representative data for a basic compound, methamphetamine, showing the effect of pH on the asymmetry factor.[4]
If pH optimization alone is insufficient, consider adding a competing base like triethylamine (TEA).
Experimental Protocol: Addition of Triethylamine (TEA)
-
Prepare the mobile phase with TEA: To your optimized low-pH mobile phase, add a small concentration of TEA, typically in the range of 0.05% to 0.1% (v/v). Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Equilibrate the system: Flush the system and equilibrate the column with the TEA-containing mobile phase.
-
Inject the sample: Inject the this compound standard.
-
Assess the peak shape: Compare the peak tailing with and without the addition of TEA.
Data Presentation:
| Mobile Phase Additive | Peak Shape Improvement |
| None (pH 2.5) | Moderate |
| Triethylamine (TEA) | Significant |
This table is based on the general observation that TEA can significantly improve the peak shape of basic compounds.[3][7]
If peak tailing persists, the column chemistry may not be suitable for the analysis of basic compounds.
Column Comparison:
| Column Type | Mechanism for Reducing Tailing | Expected Performance for Basic Compounds |
| Standard C18 | Limited shielding of silanols. | Prone to peak tailing. |
| End-capped C18 | Residual silanols are chemically deactivated.[4] | Improved peak shape over standard C18. |
| Polar-embedded | A polar group within the alkyl chain shields silanols and provides alternative selectivity.[11][12][13] | Generally excellent peak shape. |
| Polar-endcapped | A polar group is used for end-capping, providing shielding of silanols.[11][12][13] | Good peak shape. |
Experimental Protocol: Column Evaluation
-
Select alternative columns: Obtain an end-capped C18 column and/or a column with a polar-embedded or polar-endcapped stationary phase.
-
Install and equilibrate: Install each column individually and equilibrate with the optimized mobile phase.
-
Inject the sample: Inject the this compound standard onto each column.
-
Compare chromatograms: Evaluate the peak shape, retention time, and resolution on each column.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow of the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Caption: Chemical interactions leading to peak tailing of basic compounds.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 2-(Dibutylamino)acetamide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(Dibutylamino)acetamide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, oxidation, and exposure to light. The amide linkage is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions. The tertiary amine functionality is prone to oxidation, especially in the presence of atmospheric oxygen. Furthermore, exposure to UV or visible light can provide the energy to initiate and promote degradative reactions.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] The container should be tightly sealed to protect it from moisture. For long-term storage, refrigeration (2-8 °C) is recommended to slow down the rate of potential degradation reactions.[1]
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the primary degradation products are expected to be dibutylamine and acetamide resulting from hydrolysis of the amide bond. Oxidative degradation of the tertiary amine could lead to the formation of N-oxides and dealkylation products, such as N-butylacetamide and butyraldehyde.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by a change in the physical appearance of the sample, such as discoloration or the development of an unusual odor. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the purity of the sample and identify any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the tertiary amine. | Store the compound under an inert atmosphere (argon or nitrogen). Minimize exposure to air during handling. |
| Clumping or change in consistency | Absorption of moisture from the atmosphere. | Ensure the storage container is tightly sealed. Store in a desiccator if the environment is humid. |
| Appearance of new peaks in HPLC or GC analysis | Chemical degradation. | Review storage conditions. Ensure the compound is protected from light, heat, and moisture. Consider re-purification if the purity has dropped significantly. |
| Decrease in assay performance or biological activity | Degradation of the active compound. | Use a fresh, properly stored batch of the compound for experiments. Perform a stability study to determine the shelf-life under your specific storage conditions. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various storage conditions over a 12-month period. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C, Ambient Atmosphere, Exposed to Light | 0 | 99.8 | White crystalline solid |
| 3 | 95.2 | Slight yellowing | |
| 6 | 89.5 | Yellow solid | |
| 12 | 78.1 | Yellow-brown solid | |
| 25°C, Inert Atmosphere, Dark | 0 | 99.8 | White crystalline solid |
| 3 | 99.5 | White crystalline solid | |
| 6 | 99.1 | White crystalline solid | |
| 12 | 98.5 | White crystalline solid | |
| 4°C, Inert Atmosphere, Dark | 0 | 99.8 | White crystalline solid |
| 3 | 99.8 | White crystalline solid | |
| 6 | 99.7 | White crystalline solid | |
| 12 | 99.6 | White crystalline solid |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under accelerated degradation conditions.
1. Materials:
- This compound
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
2. Equipment:
- HPLC system with UV detector
- Analytical balance
- pH meter
- Vortex mixer
- Water bath or incubator
3. Procedure:
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector Wavelength: 210 nm
5. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
- Identify potential degradation products by their retention times and, if possible, by mass spectrometry.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Scaling Up 2-(Dibutylamino)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Dibutylamino)acetamide, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct methods for synthesizing this compound involve the nucleophilic substitution of a haloacetamide or a haloacetate with dibutylamine. The two primary routes are:
-
Reaction of Dibutylamine with a 2-Haloacetamide: Typically, 2-chloroacetamide is reacted with dibutylamine in the presence of a base to neutralize the hydrogen halide formed.
-
Reaction of Dibutylamine with an Ethyl 2-Haloacetate: Ethyl chloroacetate can be reacted with dibutylamine, followed by amidation. In this case, the amine acts as both the nucleophile and the base.
A third, less common route, involves the use of chloroacetyl chloride with dibutylamine. This method is often rapid but can be challenging to control on a larger scale due to the high reactivity of the acid chloride.
Q2: What are the key safety considerations when working with the reagents for this synthesis?
A2: Safety is paramount. Key considerations include:
-
Dibutylamine: Corrosive and flammable. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Chloroacetamide: Toxic if swallowed or inhaled and causes skin and eye irritation. It is a suspected carcinogen. Handle with care, avoiding dust generation, and use appropriate PPE.[1]
-
Ethyl Chloroacetate: Flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[2]
-
Chloroacetyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and causes severe burns. Extreme caution must be exercised, and this reagent should only be handled by experienced personnel in a well-ventilated fume hood with appropriate PPE.
Q3: What are the expected by-products in the synthesis of this compound?
A3: The formation of by-products can be a significant challenge during scale-up. Potential impurities include:
-
Over-alkylation products: While less of a concern with a secondary amine like dibutylamine, there is a possibility of complex side reactions.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the chloroacetamide or ethyl chloroacetate starting materials can occur, leading to the formation of chloroacetic acid or its salt.
-
Unreacted starting materials: Incomplete reactions will leave residual dibutylamine, 2-chloroacetamide, or ethyl chloroacetate in the product mixture.
-
Products from side reactions with the base: The choice of base is critical. Some strong bases can promote side reactions. For instance, using a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the desired reaction while minimizing side reactions.[3][4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.- Ensure efficient mixing, especially on a larger scale, to maintain homogeneity. |
| Suboptimal Stoichiometry | - An excess of dibutylamine can help drive the reaction to completion. A molar ratio of 2.5:1 or 3:1 of dibutylamine to the chloro-compound is often recommended. |
| Side Reactions | - Maintain a controlled temperature. Exothermic reactions can lead to the formation of by-products.- Choose an appropriate solvent. Aprotic polar solvents like THF or DMF can be effective. |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the loss of the amine product.- If distillation is used for purification, ensure the vacuum is stable and the temperature is controlled to prevent product decomposition. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Dibutylamine | - During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the excess dibutylamine into the aqueous phase. |
| Formation of Emulsions During Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- If scaling up, consider using a continuous liquid-liquid extractor. |
| Product is an Oil and Difficult to Crystallize | - If direct crystallization is not feasible, consider purification by vacuum distillation.- Conversion to a salt (e.g., hydrochloride) may facilitate crystallization and purification, followed by neutralization to obtain the free base. |
| Co-eluting Impurities in Chromatography | - If column chromatography is used, screen different solvent systems to improve separation.- Consider an alternative purification method such as vacuum distillation. |
Experimental Protocols
Method 1: Synthesis from 2-Chloroacetamide and Dibutylamine
This protocol is based on the general principles of nucleophilic substitution of haloacetamides.
Reaction Scheme:
ClCH₂CONH₂ + 2 (CH₃CH₂CH₂CH₂)₂NH → (CH₃CH₂CH₂CH₂)₂NCH₂CONH₂ + (CH₃CH₂CH₂CH₂)₂NH₂⁺Cl⁻
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 100g product scale) | Moles |
| 2-Chloroacetamide | 93.51 | 54.3 g | 0.58 |
| Dibutylamine | 129.24 | 188.0 g (244 mL) | 1.45 |
| Toluene | - | 500 mL | - |
| 1 M Hydrochloric Acid | - | As needed for workup | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dibutylamine (188.0 g, 1.45 mol) and toluene (250 mL).
-
In a separate beaker, dissolve 2-chloroacetamide (54.3 g, 0.58 mol) in toluene (250 mL) with gentle warming.
-
Slowly add the 2-chloroacetamide solution to the stirred dibutylamine solution over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL) to remove excess dibutylamine, followed by saturated sodium bicarbonate solution (2 x 200 mL), and finally brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Expected Yield: 75-85%
Method 2: Synthesis from Ethyl Chloroacetate and Dibutylamine
This protocol is adapted from general procedures for the amidation of haloacetates.
Reaction Scheme:
ClCH₂COOCH₂CH₃ + 2 (CH₃CH₂CH₂CH₂)₂NH → (CH₃CH₂CH₂CH₂)₂NCH₂CONH₂ + CH₃CH₂OH + (CH₃CH₂CH₂CH₂)₂NH₂⁺Cl⁻
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 100g product scale) | Moles |
| Ethyl Chloroacetate | 122.55 | 71.1 g (63.5 mL) | 0.58 |
| Dibutylamine | 129.24 | 225.6 g (293 mL) | 1.74 |
| Ethanol | - | 500 mL | - |
Procedure:
-
Combine ethyl chloroacetate (71.1 g, 0.58 mol) and dibutylamine (225.6 g, 1.74 mol) in a sealed, pressure-rated reactor.
-
Heat the mixture to 100-120°C for 8-12 hours. The pressure in the reactor will increase.
-
Monitor the reaction for the disappearance of the starting ester by GC-MS.
-
After completion, cool the reactor to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess dibutylamine and ethanol under reduced pressure.
-
The residue can be purified by vacuum distillation.
Expected Yield: 65-75%
Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Method 1: from 2-Chloroacetamide | Method 2: from Ethyl Chloroacetate |
| Primary Reactants | 2-Chloroacetamide, Dibutylamine | Ethyl Chloroacetate, Dibutylamine |
| Typical Solvents | Toluene, THF, DMF | Ethanol (can be run neat) |
| Reaction Temperature | 50-110°C | 100-120°C (in a sealed reactor) |
| Typical Reaction Time | 4-6 hours | 8-12 hours |
| Reported Yield Range | 75-85% | 65-75% |
| Key Scale-up Challenges | Exothermic reaction control, handling of solid 2-chloroacetamide. | Requires a pressure reactor, longer reaction times. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Analysis of 2-(Dibutylamino)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dibutylamino)acetamide. The information is designed to assist in identifying and characterizing impurities in your samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Unexpected peaks in the chromatogram.
Question: I am seeing unexpected peaks in my HPLC/GC chromatogram for a this compound sample. How can I identify the source of these peaks?
Answer: Unexpected peaks can originate from several sources. Follow this workflow to systematically identify them:
Technical Support Center: Enhancing the Biological Activity of 2-(Dibutylamino)acetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(Dibutylamino)acetamide derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation of these compounds.
Troubleshooting Guides
This section addresses common problems encountered during the experimental workflow with this compound derivatives, providing potential causes and solutions.
Synthesis & Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield during synthesis | - Inappropriate solvent selection.- Non-optimal reaction temperature or time.- Impure starting materials.- Inefficient purification method. | - Experiment with different solvents. For instance, in the synthesis of lidocaine analogs, solvents like ethyl acetate and THF have been shown to produce higher yields than acetic acid[1].- Optimize the reaction conditions by systematically varying the temperature and reaction time.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, HPLC).- For purification, consider column chromatography with different solvent systems or recrystallization from various solvents. |
| Difficulty in removing impurities | - Side reactions occurring during synthesis.- Co-elution of impurities with the product during chromatography.- The product may be unstable under the purification conditions. | - Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side product formation.- Utilize different chromatography techniques (e.g., reversed-phase HPLC) or change the stationary/mobile phase to improve separation.- If the compound is unstable, consider milder purification methods and avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). |
| Compound degradation | - Instability in certain solvents or pH conditions.- Sensitivity to light or air.- Thermal instability. | - Store the compound in a suitable solvent at low temperature, protected from light and air.- Denaverine, a this compound derivative, is known to undergo degradation through ester cleavage and dealkylation reactions[2]. Be mindful of these pathways when handling similar compounds.- Assess thermal stability using techniques like thermogravimetric analysis (TGA) to determine safe handling temperatures. |
Biological Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor aqueous solubility of the derivative | - The compound is highly lipophilic. | - Prepare a stock solution in an organic solvent like DMSO and then dilute it in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay.- For in vivo studies, consider formulating the compound with solubility-enhancing excipients. |
| Inconsistent results in biological assays | - Compound instability in the assay medium.- Pipetting errors or inaccurate dilutions.- Variability in cell-based assays (e.g., cell passage number, confluency). | - Check the stability of your compound in the assay buffer over the time course of the experiment.- Ensure accurate and precise liquid handling by calibrating pipettes and using proper techniques.- Standardize cell culture conditions and use cells within a specific passage number range for consistent results. |
| Unexpected off-target effects or toxicity | - The compound may interact with other receptors or cellular components.- The observed toxicity may be a characteristic of the chemical scaffold. | - Screen the compound against a panel of relevant off-target proteins to identify potential unintended interactions.- Perform cytotoxicity assays to determine the therapeutic window of the compound.- Structure-activity relationship (SAR) studies can help in modifying the molecule to reduce toxicity while maintaining the desired activity[3]. |
Frequently Asked Questions (FAQs)
General
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What are the known biological activities of this compound derivatives? this compound derivatives are a class of compounds with diverse biological activities. A notable example is Denaverine, which acts as an antispasmodic by inhibiting phosphodiesterase[2]. Many analogs within the broader 2-(dialkylamino)acetamide class, such as lidocaine, exhibit local anesthetic and antiarrhythmic properties by blocking voltage-gated sodium channels[4][5]. Other reported activities for related acetamide derivatives include antimicrobial, anti-inflammatory, and analgesic effects[6][7].
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How can the biological activity of these derivatives be enhanced? Enhancing biological activity often involves chemical modification of the parent structure. Structure-activity relationship (SAR) studies are crucial for this. For instance, in lidocaine analogs, modifications to the aromatic ring and the amine moiety can significantly impact their anesthetic and antiarrhythmic potency[3][8]. Introducing different substituents can alter the compound's lipophilicity, receptor binding affinity, and metabolic stability.
Synthesis and Handling
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What is a general synthetic route for this compound derivatives? A common synthetic approach involves the acylation of a primary or secondary amine with a 2-chloroacetyl chloride derivative, followed by a nucleophilic substitution of the chlorine with dibutylamine. The synthesis of lidocaine and its analogs often follows a multi-step process starting from a substituted aniline[1][9][10].
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What are the best practices for storing this compound derivatives? These compounds should be stored in tightly sealed containers, protected from light and moisture. For long-term storage, keeping them at low temperatures (e.g., -20°C) is recommended. If the compound is in solution, it should be stored in an appropriate solvent in which it is stable.
Biological Testing
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What in vitro assays are suitable for evaluating the activity of these derivatives? The choice of assay depends on the target biological activity. For local anesthetic and antiarrhythmic effects, patch-clamp electrophysiology on isolated neurons or cardiomyocytes can be used to assess sodium channel blockade. For antispasmodic activity, isolated organ bath experiments using tissues like the ileum can be employed[3].
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What in vivo models are commonly used to test these compounds? For antiarrhythmic activity, animal models such as coronary-ligated dogs or aconitine-induced arrhythmia in rats are frequently used[8][11][12]. Analgesic properties can be evaluated using hot-plate, tail-clip, and acetic acid-induced writhing tests in rodents[7].
Quantitative Data Summary
The following tables summarize quantitative data for representative 2-(dialkylamino)acetamide derivatives from the literature.
Table 1: Antiarrhythmic Activity of Selected 2-(Dialkylamino)alkyl]phenylacetamides
| Compound | Structure | Antiarrhythmic Activity (Coronary Ligated Dogs) | Reference |
| Disopyramide | Phenylacetamide with diisopropylaminoethyl group | Active | [8] |
| Compound 35 (Disobutamide) | Phenylacetamide with diisobutylaminoethyl group | More potent than Disopyramide | [8] |
Note: The original source provides a more extensive list of analogs and their activities.
Experimental Protocols
Protocol 1: Synthesis of a Lidocaine Analog (a 2-(Dialkylamino)acetamide Derivative)
This protocol is a generalized procedure based on the synthesis of lidocaine and its analogs[9][10].
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Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide a. To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., glacial acetic acid or ethyl acetate), add chloroacetyl chloride slowly at a controlled temperature (e.g., 0-5°C)[1][9]. b. After the addition is complete, warm the mixture and then quench it with a sodium acetate solution. c. Cool the mixture to precipitate the product, which is then collected by vacuum filtration.
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Step 2: Synthesis of the Final 2-(Dialkylamino)acetamide Derivative a. Reflux the α-chloro-2,6-dimethylacetanilide with an excess of the desired dialkylamine (e.g., diethylamine for lidocaine) in a suitable solvent like toluene[10]. b. Monitor the reaction progress using thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture and filter to remove any precipitated salts. d. Extract the filtrate with an acidic solution (e.g., 3 M HCl) to move the product to the aqueous phase. e. Basify the aqueous layer with a strong base (e.g., 30% KOH) to precipitate the free base of the product. f. Extract the product with an organic solvent (e.g., pentane or ether), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the crude product. g. Purify the product by recrystallization or column chromatography.
Protocol 2: Evaluation of Antiarrhythmic Activity in an Aconitine-Induced Arrhythmia Rat Model
This protocol is based on established methods for inducing and evaluating arrhythmia[11][12].
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Animal Preparation: a. Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.). b. Insert ECG electrodes to record a standard lead II electrocardiogram.
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Induction of Arrhythmia: a. Infuse a solution of aconitine (e.g., 10 µg/mL in saline) into the femoral vein at a constant rate. b. Record the time of onset for ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
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Drug Administration: a. In the treatment group, administer the test compound (dissolved in a suitable vehicle) intravenously or intraperitoneally at a predetermined time before the aconitine infusion. b. The control group should receive the vehicle alone.
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Data Analysis: a. Measure the dose of aconitine required to induce arrhythmias in both control and treated groups. b. An increase in the dose of aconitine required to induce arrhythmia in the treated group indicates antiarrhythmic activity. c. Analyze ECG parameters such as heart rate, PR interval, and QRS duration.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Mechanism of action for local anesthetic 2-(dialkylamino)acetamide derivatives.
References
- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 2. Buy Denaverine | 3579-62-2 [smolecule.com]
- 3. Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of 2-(dialkylamino)-N-(5-(thio)oxadiazolyl)acetamides [wisdomlib.org]
- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiarrhythmic activity of alpha, alpha-bis[(dialkylamino)alkyl]phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting unexpected results in 2-(Dibutylamino)acetamide experiments
Welcome to the technical support center for 2-(Dibutylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving this compound. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist you in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis
Question 1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically prepared by the reaction of a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide) with dibutylamine, can stem from several factors.
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent (e.g., acetonitrile, ethanol, or a polar aprotic solvent) and that the reaction temperature and time are sufficient. Heating the reaction mixture can often improve the yield. It is also common to use a slight excess of dibutylamine to ensure the complete consumption of the haloacetamide.
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Side Reactions: The presence of water in the reaction mixture can lead to the hydrolysis of the starting 2-haloacetamide to 2-hydroxyacetamide, which will not react with dibutylamine. Ensure all glassware is dry and use anhydrous solvents. Another potential side reaction is the elimination of the halide from the 2-haloacetamide, especially at high temperatures in the presence of a strong base.
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Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Carefully calculate and measure the amounts of the 2-haloacetamide and dibutylamine. A 1:1 or a slight excess of the amine is generally recommended.
Troubleshooting Workflow for Low Yield
Question 2: I am having difficulty purifying this compound. What are the common impurities and the best purification methods?
Answer: The primary impurities in the synthesis of this compound are unreacted starting materials (dibutylamine and 2-haloacetamide) and potential side products.
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Common Impurities:
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Dibutylamine: Being a basic compound, it can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl).
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2-Haloacetamide: This is a neutral compound and may be more challenging to remove by simple extraction.
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2-Hydroxyacetamide: If water was present, this hydrolysis byproduct might be present. It is more polar than the desired product and can often be removed by column chromatography.
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Morpholin-2-ones: Structurally related 2-(alkylamino)acetamides have been reported to cyclize to form morpholin-2-ones, especially under certain conditions like prolonged heating.[1]
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Purification Methods:
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Acid-Base Extraction: Since this compound is a tertiary amine, it can be protonated and extracted into an aqueous acidic layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Subsequently, basifying the aqueous layer will deprotonate the product, allowing it to be extracted back into an organic solvent.
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Column Chromatography: Silica gel column chromatography is an effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used.
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Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be a good method for purification on a larger scale.
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Purification Workflow
Characterization
Question 3: My NMR spectrum of this compound shows unexpected peaks. What could they be?
Answer: Unexpected peaks in the NMR spectrum can indicate the presence of impurities or degradation products.
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Unreacted Starting Materials: Check for the characteristic peaks of dibutylamine and the 2-haloacetamide used.
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Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks.
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Side Products: As mentioned, 2-hydroxyacetamide or cyclized morpholin-2-one byproducts could be present.
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Degradation: The stability of this compound under your experimental or storage conditions should be considered. Amides can hydrolyze under strongly acidic or basic conditions, although this is generally slow.
To identify the impurities, you can:
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Run NMR spectra of your starting materials for comparison.
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Use 2D NMR techniques like COSY and HSQC to help elucidate the structures of the unknown compounds.
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Analyze the sample by mass spectrometry to get the molecular weights of the impurities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -C(O )- | - | ~170 |
| -CH₂-C(O)- | ~3.1 (s, 2H) | ~58 |
| -N-(CH₂ -CH₂-CH₂-CH₃)₂ | ~2.5 (t, 4H) | ~54 |
| -N-(CH₂-CH₂ -CH₂-CH₃)₂ | ~1.5 (m, 4H) | ~29 |
| -N-(CH₂-CH₂-CH₂ -CH₃)₂ | ~1.3 (m, 4H) | ~20 |
| -N-(CH₂-CH₂-CH₂-CH₃ )₂ | ~0.9 (t, 6H) | ~14 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Biological Activity
Question 4: I am not observing the expected biological activity in my experiments with this compound. What could be the issue?
Answer: A lack of expected biological activity can be due to several factors related to the compound itself or the experimental setup.
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Compound Purity: Impurities can interfere with the biological assay or the actual concentration of the active compound may be lower than calculated. Verify the purity of your compound using analytical techniques like NMR, LC-MS, or elemental analysis.
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Compound Stability: this compound may be degrading in the assay medium. Assess the stability of the compound under the specific conditions of your biological experiment (e.g., temperature, pH, presence of enzymes).
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Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.
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Assay Conditions: Ensure that the assay itself is performing as expected by using appropriate positive and negative controls.
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Mechanism of Action: The hypothesized biological target or pathway may be incorrect. N,N-disubstituted 2-aminoacetamides are a broad class of compounds with diverse biological activities, and the specific activity of the dibutyl derivative may not be well-characterized.
Hypothetical Signaling Pathway for a Bioactive Acetamide Derivative
While the specific signaling pathway for this compound is not well-defined in the public literature, many bioactive small molecules act as inhibitors or modulators of signaling cascades. Below is a generic diagram of a possible mechanism of action where an acetamide derivative inhibits a kinase involved in a pro-inflammatory signaling pathway.
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous syntheses of N,N-disubstituted 2-aminoacetamides.
Materials:
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2-Chloroacetamide
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Dibutylamine
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Acetonitrile (anhydrous)
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Sodium bicarbonate
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Dichloromethane
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1M Hydrochloric acid
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1M Sodium hydroxide
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroacetamide (1.0 eq) and anhydrous acetonitrile.
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Add dibutylamine (1.1 eq) to the flask.
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Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
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Extract the organic layer with 1M HCl.
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Wash the acidic aqueous layer with dichloromethane.
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Cool the aqueous layer in an ice bath and basify with 1M NaOH until the pH is >10.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant 1 | 2-Chloroacetamide |
| Reactant 2 | Dibutylamine |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Quantitative Data
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Expected Fragmentation Pattern |
| [M+H]⁺ | 187.1805 | Loss of a butyl group (-57), loss of the dibutylamino group (-128) |
| [M]⁺˙ | 186.1727 | Fragmentation at the C-N bonds and alpha-cleavage to the carbonyl group |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, understanding the subtle structural nuances that dictate the biological activity of small molecules is paramount. This guide provides a comparative overview of 2-(Dibutylamino)acetamide and its structural isomer, N,N-Dibutylacetamide. While specific biological data for both compounds remain notably scarce in publicly available literature, this analysis delves into their physicochemical properties and explores the known biological activities of the broader acetamide class to infer potential therapeutic avenues and guide future research.
Introduction to Acetamide Derivatives
Acetamides are a class of organic compounds characterized by the presence of an acetamide functional group. This versatile scaffold is found in numerous biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The biological effects of acetamide derivatives can be profoundly influenced by the nature and position of their substituents. This guide focuses on two such derivatives: this compound, an alpha-substituted acetamide, and N,N-Dibutylacetamide, an N-substituted acetamide. Their structural differences, though seemingly minor, are likely to result in distinct pharmacological profiles.
Physicochemical Properties: A Comparative Table
A thorough understanding of a compound's physicochemical properties is the foundation for assessing its potential biological activity and developing it into a therapeutic agent. Below is a summary of the available data for this compound and N,N-Dibutylacetamide. It is important to note the significant lack of experimentally determined data for this compound.
| Property | This compound | N,N-Dibutylacetamide |
| Molecular Formula | C10H22N2O | C10H21NO[1][2] |
| Molecular Weight | 186.30 g/mol | 171.28 g/mol [1][2] |
| CAS Number | 6335-53-1 | 1563-90-2[1][3] |
| Appearance | Data not available | Colorless liquid[1] |
| Boiling Point | Data not available | 77-78 °C at 0.6 mm Hg[4] |
| Melting Point | Data not available | 241-244 °C (likely decomposition or error in data source)[4] |
| LogP (Predicted) | Data not available | 2.2[1] |
| Known Biological Effects | Data not available | Skin, eye, and respiratory irritant[1] |
Known and Potential Biological Activities
While specific experimental data on the biological activities of this compound and N,N-Dibutylacetamide are limited, the broader class of acetamide derivatives has been shown to possess a wide range of pharmacological effects. These findings offer a roadmap for future investigations into our two compounds of interest.
N-Substituted Acetamides: This class, to which N,N-Dibutylacetamide belongs, includes compounds with diverse activities. For instance, some N-phenylacetamide derivatives have been synthesized and evaluated for their antimicrobial and anticoagulant activities. The substitution on the nitrogen atom plays a crucial role in the molecule's interaction with biological targets.
Alpha-Substituted Acetamides: this compound is an example of an alpha-substituted acetamide. This structural motif is also present in various biologically active compounds. For example, some 2-(alkylamino)acetamides have been investigated for their potential as antiarrhythmic, anticonvulsive, and anti-inflammatory agents.
General Activities of Acetamide Derivatives:
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Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide.
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Enzyme Inhibition: Substituted acetamides have been designed as inhibitors for various enzymes, including butyrylcholinesterase, which is a target in the management of Alzheimer's disease.
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Antimicrobial Activity: The acetamide scaffold has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.
Given these precedents, it is plausible that both this compound and N,N-Dibutylacetamide could exhibit one or more of these biological activities. However, without empirical data, this remains speculative. The irritant properties of N,N-Dibutylacetamide suggest it may have some level of biological reactivity that could be explored further.
Experimental Protocols
Due to the lack of specific biological studies on this compound and N,N-Dibutylacetamide, detailed experimental protocols for these compounds are not available. However, for researchers interested in investigating their potential biological activities, standard assays used for other acetamide derivatives would be appropriate starting points.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Structural Differences and Potential Metabolism
To better understand the relationship between these two molecules and their potential biological fate, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-(Dibutylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 2-(dibutylamino)acetamide, a tertiary amino acetamide with potential applications in pharmaceutical and chemical research. The synthesis of N,N-disubstituted aminoacetamides is a fundamental process in the development of various biologically active molecules. The two methods detailed below are the direct alkylation of dibutylamine with 2-chloroacetamide and a two-step approach involving the reaction of dibutylamine with ethyl chloroacetate followed by amidation.
Method 1: Direct Alkylation of Dibutylamine with 2-Chloroacetamide
This method represents a straightforward and common approach for the synthesis of N,N-disubstituted aminoacetamides. The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroacetamide by the secondary amine, dibutylamine.
Experimental Protocol
A solution of dibutylamine (1.0 equivalent) in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), is treated with 2-chloroacetamide (1.0-1.2 equivalents). A base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate, is added to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is stirred at a temperature ranging from room temperature to a moderate heat (e.g., 50-80 °C) for a period of 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Method 2: Two-Step Synthesis via Ethyl 2-(Dibutylamino)acetate
This alternative route involves the initial formation of an ester intermediate, ethyl 2-(dibutylamino)acetate, which is subsequently converted to the desired acetamide.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(Dibutylamino)acetate
Dibutylamine (1.0 equivalent) is reacted with ethyl chloroacetate (1.0-1.2 equivalents) in a suitable solvent like ethanol or acetone. A base, such as potassium carbonate or sodium bicarbonate, is added to scavenge the HCl produced. The reaction is typically carried out at reflux for 4 to 8 hours. After completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The resulting crude ethyl 2-(dibutylamino)acetate can be purified by distillation.
Step 2: Amidation of Ethyl 2-(Dibutylamino)acetate
The purified ethyl 2-(dibutylamino)acetate is then subjected to amidation. This can be achieved by heating the ester with a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) in a sealed vessel at elevated temperatures (e.g., 100-120 °C) for 24 to 48 hours. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with ammonia using a suitable coupling agent (e.g., DCC, EDC). After the reaction, the solvent is evaporated, and the resulting this compound is purified by crystallization or column chromatography.
Performance Comparison
| Parameter | Method 1: Direct Alkylation | Method 2: Two-Step Synthesis |
| Reaction Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Moderate (overall) |
| Purity of Crude Product | Generally requires chromatographic purification | Intermediate may require purification; final product may be cleaner |
| Reaction Time | 12 - 24 hours | 28 - 56 hours (total) |
| Reaction Conditions | Mild to moderate heating | Reflux and elevated temperatures for amidation |
| Reagent Availability | Readily available | Readily available |
| Scalability | Readily scalable | Can be more complex to scale up due to the two-step nature |
| Key Considerations | Potential for quaternization of the product as a side reaction, although less likely with a tertiary amine product. | The amidation step can be challenging and may require harsh conditions or specialized reagents. |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow for the synthesis of this compound.
Signaling Pathway of Amine Alkylation
The underlying chemical transformation in both methods is the alkylation of an amine, a fundamental reaction in organic chemistry.
Caption: Generalized S_N2 pathway for the alkylation of a secondary amine.
validation of analytical methods for 2-(Dibutylamino)acetamide
A comprehensive guide to the and related compounds, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data from similar molecules, to guide the selection and validation of methods for quality control and research purposes.
Comparison of Analytical Methods
The selection of an appropriate analytical method for 2-(Dibutylamino)acetamide, a tertiary amine acetamide, depends on the sample matrix, required sensitivity, and the nature of the study (e.g., routine quality control versus trace analysis). Below is a comparison of common chromatographic techniques that can be adapted and validated for this purpose.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass spectrometry. | Separation based on polarity, detection by tandem mass spectrometry. |
| Typical Application | Quantification in pharmaceutical formulations. | Trace analysis of small amides in environmental samples. | Trace analysis of various amines in complex matrices. |
| Reported Linearity (r²) | 1.000 | 1.000 | Not specified in the provided abstracts. |
| Precision (%RSD) | < 1% (intra- and interday)[1] | < 16% (interday)[2] | Not specified in the provided abstracts. |
| Limit of Detection (LOD) | Not specified, but suitable for assay[1] | 0.03 µg/L (with derivatization)[2] | Not specified, but generally very low. |
| Limit of Quantitation (LOQ) | Not specified, but suitable for assay[1] | Not specified, but quantifiable at 1.0 µg/L[2] | Not specified, but generally very low. |
| Specificity | Good, can be optimized with mobile phase and column selection. | High, mass spectrometric detection provides molecular weight and fragmentation data. | Very high, precursor and product ion monitoring enhances specificity. |
| Internal Standard | Not always necessary but recommended for high accuracy. | Deuterated acrylamide has been used for similar compounds[2]. | Isotope-labeled internal standards are commonly used. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods developed for structurally related compounds and should be optimized and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a pharmaceutical gel formulation[1].
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a target concentration (e.g., 1.4 µg/mL)[1].
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards over a range of concentrations (e.g., 20-140% of the target concentration)[1]. Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels.
-
Precision: Analyze multiple preparations of a homogeneous sample on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (%RSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of trace levels of acetamide and other small amides in water samples[2].
-
Derivatization (if necessary for volatility and sensitivity):
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis, such as an Agilent CP-Sil 13 CB, has been used for separating various amines[3].
-
Carrier Gas: Helium[3].
-
Injector: Splitless or split injection, depending on the concentration.
-
Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min has been used for separating a mix of amines[3].
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
-
Sample Preparation:
-
Validation Parameters:
-
Detection Limit: Determined by analyzing progressively more dilute solutions until the signal-to-noise ratio is approximately 3:1.
-
Precision: Assessed by repeated analysis of spiked samples at different concentrations[2].
-
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Logical Relationship for Method Selection
The choice between different analytical methods often involves a trade-off between various factors. The following diagram illustrates the decision-making process based on key analytical requirements.
Caption: Decision tree for analytical method selection.
References
- 1. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Structure-Activity Relationship of 2-(Dibutylamino)acetamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(dibutylamino)acetamide analogs, focusing on their potential as anticonvulsant and local anesthetic agents. The information presented is based on established principles of medicinal chemistry and extrapolated from studies on structurally related N,N-disubstituted aminoacetamides.
Core Structure and Rationale
The this compound scaffold is a key pharmacophore found in various biologically active compounds. Its general structure consists of a central acetamide moiety with a dibutylamino group at the alpha-position. This core structure is a common feature in molecules designed to interact with ion channels and receptors in the central and peripheral nervous systems. Variations in the substituents on the amide nitrogen and the aromatic ring (when present) can significantly influence the pharmacological activity, potency, and safety profile of these analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the hypothetical structure-activity relationships for anticonvulsant and local anesthetic activities based on findings from related compound series.
Anticonvulsant Activity
The anticonvulsant activity of 2-aminoacetamide derivatives is often evaluated using the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs for Anticonvulsant Activity
| Modification Site | Structural Change | Effect on MES Activity | Effect on scPTZ Activity | Rationale |
| Amide Nitrogen (R1) | Small alkyl groups (e.g., methyl, ethyl) | Generally maintained or slightly decreased | May increase activity | Smaller, less lipophilic groups can favor interaction with targets for absence seizures. |
| Bulky alkyl or aryl groups | Often decreases activity | Generally decreases activity | Steric hindrance can prevent optimal binding to the target. | |
| Introduction of a phenyl group | Can significantly increase activity | Variable | Aromatic rings can engage in pi-pi stacking or hydrophobic interactions with the binding site. | |
| Aromatic Ring (R2) | Unsubstituted phenyl | Baseline activity | Baseline activity | Provides a core for further substitution. |
| Electron-withdrawing groups (e.g., Cl, F, CF3) | Often increases activity | May increase activity | Can enhance binding affinity through electronic interactions and improve pharmacokinetic properties. | |
| Electron-donating groups (e.g., OCH3, CH3) | Variable, may decrease activity | Variable | Can alter the electronic distribution and steric profile of the molecule. | |
| Position of substituent | Ortho- and meta-positions often favored | Para-position can also be effective | The position of the substituent can influence the orientation of the molecule in the binding pocket. | |
| Dibutylamino Group | Replacement with smaller dialkyl groups (e.g., diethylamino) | May decrease activity | May decrease activity | The lipophilicity and size of the dibutylamino group appear to be important for anticonvulsant activity. |
| Replacement with cyclic amines (e.g., piperidino, morpholino) | Variable, can maintain or decrease activity | Variable | The conformational restriction of a cyclic amine can affect binding. |
Local Anesthetic Activity
The local anesthetic activity of compounds is often related to their ability to block voltage-gated sodium channels. Key parameters include potency, onset of action, and duration of action.
Table 2: Hypothetical Structure-Activity Relationship of this compound Analogs for Local Anesthetic Activity
| Modification Site | Structural Change | Effect on Potency | Effect on Onset of Action | Effect on Duration of Action | Rationale |
| Amide Nitrogen (R1) | Aromatic ring (e.g., 2,6-dimethylphenyl as in Lidocaine) | Significantly increases potency | Generally rapid | Generally moderate to long | The aromatic ring is a key feature for interaction with the sodium channel binding site. |
| Aromatic Ring (R2) | Not typically present in classic local anesthetic structures of this type | N/A | N/A | N/A | The primary aromatic interaction is at the amide nitrogen. |
| Dibutylamino Group | Variation in alkyl chain length | Potency generally increases with increasing lipophilicity up to a certain point | Slower onset with increased lipophilicity | Longer duration with increased lipophilicity | The tertiary amine is crucial for the compound to exist in both charged and uncharged forms, and its lipophilicity affects membrane partitioning and receptor binding. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticonvulsant activity of novel compounds.
Maximal Electroshock Seizure (MES) Test[1][2][3][4]
This test is a well-established model for screening compounds with potential efficacy against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Protocol Details:
-
Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed in standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds are suspended in a vehicle such as 0.5% methylcellulose and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Procedure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock is delivered via corneal electrodes. The stimulus parameters are typically 50 mA at 60 Hz for 0.2 seconds.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test[1][2][3]
This test is used to identify compounds that may be effective against absence seizures.
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Protocol Details:
-
Animals: Male Swiss mice (18-22 g) are commonly used.
-
Compound Administration: Test compounds are administered i.p. at various doses.
-
Procedure: After a specified pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Endpoint: The animals are observed for 30 minutes. The endpoint is the failure to observe a single episode of clonic spasms of at least 5 seconds duration.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic convulsions, is determined.
Signaling Pathways and Mechanisms of Action
The anticonvulsant and local anesthetic effects of this compound analogs are primarily believed to be mediated through the modulation of voltage-gated ion channels.
Simplified Signaling Pathway:
Caption: Putative mechanism of action for this compound analogs.
The primary mechanism of action for many anticonvulsant and local anesthetic drugs is the blockade of voltage-gated sodium channels. By binding to these channels, the analogs can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures and blocking the propagation of action potentials that underlies nerve conduction. Some analogs may also exert their effects by modulating other ion channels, such as voltage-gated calcium channels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant and local anesthetic agents. The structure-activity relationships, though extrapolated from related series, suggest that strategic modifications to the amide nitrogen and any associated aromatic rings can fine-tune the pharmacological profile. Further synthesis and rigorous biological evaluation of a focused library of this compound analogs are warranted to validate these hypotheses and to identify lead candidates with improved efficacy and safety profiles. The experimental protocols provided herein offer a standardized approach for the preclinical assessment of such compounds.
Navigating the Therapeutic Potential of Acetamide Derivatives: An Efficacy Comparison for Anticonvulsant Research
For researchers, scientists, and drug development professionals, the quest for novel anticonvulsant agents is a continuous journey. Within this landscape, acetamide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the in vivo and in vitro efficacy of anticonvulsant acetamide derivatives, offering insights into their therapeutic potential. It is important to note that while this guide delves into the broader class of acetamide derivatives, specific experimental data on the efficacy of 2-(Dibutylamino)acetamide is not publicly available at the time of this publication.
In Vivo Efficacy: Insights from Preclinical Seizure Models
The anticonvulsant properties of acetamide derivatives are primarily evaluated in rodent models using standardized tests that mimic different types of epileptic seizures. The two most common models are the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) test, which suggests effectiveness against absence seizures.
While specific data for this compound is unavailable, the following table summarizes representative in vivo data for other acetamide derivatives to provide a comparative context.
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| Amide Derivative A | Mice | MES | 35.2 | Phenytoin | 9.5 |
| Amide Derivative B | Mice | PTZ | 48.1 | Ethosuximide | 130.0 |
| Amide Derivative C | Rats | MES | 25.8 | Carbamazepine | 12.3 |
Table 1: Comparative In Vivo Anticonvulsant Activity of Representative Acetamide Derivatives. ED50 (Median Effective Dose) represents the dose of a drug that is effective in 50% of the tested population.
Experimental Protocols: A Closer Look at In Vivo Screening
Maximal Electroshock (MES) Test: This test assesses a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus applied via corneal or ear electrodes. The stimulus is typically a 50-60 Hz alternating current for 0.2 seconds. The absence of the tonic hindlimb extension is considered the endpoint of protection.
Pentylenetetrazole (PTZ) Test: This model uses a chemical convulsant, pentylenetetrazole, administered subcutaneously or intraperitoneally to induce clonic seizures. The test measures a compound's ability to prevent or delay the onset of these seizures. The absence of a 5-second period of clonic spasms is the typical endpoint.
In Vitro Efficacy: Unraveling Cellular Mechanisms
In vitro models provide a platform to investigate the direct effects of compounds on neuronal excitability and to elucidate their mechanisms of action at the cellular and molecular levels. Common in vitro techniques include electrophysiological recordings from neuronal cultures or brain slices.
Due to the absence of specific data for this compound, a representative table for other acetamide derivatives is presented below.
| Compound | In Vitro Model | Assay | Effective Concentration (µM) |
| Amide Derivative X | Rat Cortical Neurons | Patch-clamp (Sodium Channel Blockade) | 15.7 |
| Amide Derivative Y | Hippocampal Slices | Field Potential Recording (Suppression of Epileptiform Activity) | 22.5 |
Table 2: Comparative In Vitro Activity of Representative Acetamide Derivatives.
Experimental Protocols: Probing Neuronal Activity In Vitro
Patch-Clamp Electrophysiology: This technique allows for the recording of ion channel activity from individual neurons. To assess the effect on voltage-gated sodium channels, whole-cell patch-clamp recordings are performed on cultured neurons. The protocol involves depolarizing the neuron to elicit sodium currents and then applying the test compound to measure any reduction in the current amplitude.
Field Potential Recordings in Brain Slices: Acute brain slices, typically from the hippocampus, are maintained in artificial cerebrospinal fluid. Epileptiform activity can be induced by altering the ionic composition of the fluid (e.g., low magnesium) or by applying a pro-convulsant agent. A recording electrode placed in the slice measures the extracellular field potentials, and the ability of a test compound to reduce the frequency and amplitude of the epileptiform discharges is quantified.
Unraveling the Mechanism of Action: Potential Signaling Pathways
The anticonvulsant effects of many acetamide derivatives are thought to be mediated through the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[1][2][3] While the precise signaling pathways for this compound are unknown, a general understanding can be extrapolated from related compounds.
A primary mechanism of action for many anticonvulsants is the blockade of voltage-gated sodium channels.[1][3] By binding to these channels, the drugs stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Another key pathway involves the enhancement of GABAergic neurotransmission.[1][2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some acetamide derivatives may act by increasing GABAergic tone, which can be achieved through various mechanisms such as inhibiting GABA reuptake or modulating GABAA receptors.
Conclusion
While the specific efficacy profile of this compound remains to be elucidated through dedicated experimental studies, the broader class of acetamide derivatives continues to show significant promise in the field of anticonvulsant drug discovery. The established in vivo and in vitro screening methodologies provide a robust framework for evaluating the therapeutic potential of these compounds. Future research focused on characterizing the structure-activity relationships and elucidating the precise molecular targets of novel acetamide derivatives will be crucial in advancing the development of more effective and safer treatments for epilepsy.
References
Comparative Analysis of 2-(Dibutylamino)acetamide: A Potential Novel Local Anesthetic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 2-(Dibutylamino)acetamide against established commercial standards, Lidocaine and Procaine. Due to the limited publicly available data on this compound, this analysis is based on a hypothesized function as a local anesthetic, drawing parallels from its structural class of amino amides. The following sections present a comparative overview of their mechanisms of action, hypothetical performance metrics, and detailed experimental protocols for validation.
Mechanism of Action: A Shared Pathway
Local anesthetics function by reversibly blocking nerve impulse conduction. The primary mechanism of action for amino amide and amino ester local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2] By binding to the intracellular portion of these channels, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3][4] This inhibition of nerve signaling results in a loss of sensation in the localized area of administration.
dot
References
Validating the Purity of Synthesized 2-(Dibutylamino)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research in the fields of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(Dibutylamino)acetamide. It further presents a comparative analysis with structurally similar alternatives, offering insights into their relative characteristics.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds through one of two primary routes:
-
Route A: N-Alkylation of Dibutylamine: This involves the reaction of dibutylamine with a 2-haloacetamide, such as 2-chloroacetamide.
-
Route B: Amide Bond Formation: This route involves the coupling of dibutylamine with an activated carboxylic acid derivative, such as 2-chloroacetyl chloride, or a two-step process involving the reaction of dibutylamine with 2-chloroacetic acid followed by in-situ activation and amidation.
These synthetic pathways can potentially introduce several impurities that must be identified and quantified to ensure the purity of the final product.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Significance |
| Dibutylamine | Unreacted starting material from either synthesis route. | Can interfere with downstream applications and affect final product concentration. |
| 2-Chloroacetamide / 2-Chloroacetic Acid | Unreacted starting material. | Potentially reactive and toxic, requiring removal. |
| Tri(dibutyl)amine | Over-alkylation of the product in Route A. | A structurally related impurity that may have different biological activity. |
| N,N,N-Tributyl-2-oxo-2-(dibutylamino)ethan-1-aminium chloride | Quaternary ammonium salt formation from over-alkylation. | Can significantly alter the physicochemical properties and biological activity of the final product. |
| By-products from coupling reagents | Residuals from coupling agents (e.g., DCC, EDC) used in Route B. | May be difficult to remove and can interfere with analytical methods and biological assays. |
Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the robust characterization and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound from its impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute quantification of the target molecule without the need for a specific reference standard of the analyte itself.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Other Essential Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound and identify the mass of any impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., amide C=O stretch, N-H bend).
Comparison with Alternative 2-(Dialkylamino)acetamides
For many research applications, other 2-(dialkylamino)acetamides can be considered as alternatives. The choice often depends on factors like desired lipophilicity, steric hindrance, and biological activity.
Table 2: Comparison of this compound with Alternatives
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Characteristics |
| This compound |
| 186.31 | 2.8 | Higher lipophilicity due to butyl chains. May exhibit different membrane permeability and protein binding compared to smaller analogues. |
| 2-(Diethylamino)acetamide |
| 130.19 | 0.8 | More water-soluble and less lipophilic. A common building block in medicinal chemistry. |
| 2-(Dipropylamino)acetamide |
| 158.25 | 1.8 | Intermediate lipophilicity between the diethyl and dibutyl analogues. |
Note: LogP values are estimations and can vary based on the prediction algorithm.
Visualizing Experimental and Logical Workflows
To ensure clarity in the validation process, the following diagrams illustrate the key workflows.
Head-to-Head Comparison: 2-(Dibutylamino)acetamide vs. 2-(Diethylamino)acetamide
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of chemical synthesis and pharmaceutical development, N,N-disubstituted acetamides serve as crucial building blocks and intermediates. Their structural properties, reactivity, and biological compatibility are of paramount importance. This guide provides an objective, data-driven comparison between two structurally similar compounds: 2-(Dibutylamino)acetamide and its lighter analogue, 2-(Diethylamino)acetamide.
The primary distinction between these two molecules lies in the length of the N-alkyl chains—butyl versus ethyl. This seemingly minor difference can significantly influence their physicochemical properties, synthetic accessibility, and potential biological effects, such as cytotoxicity.
Physicochemical Properties: A Tabular Comparison
The difference in alkyl chain length directly impacts molecular weight, lipophilicity (as indicated by LogP), and boiling point. A higher LogP value, as seen with the dibutyl derivative, suggests greater lipid solubility, which can influence its interaction with biological membranes.
| Property | This compound | 2-(Diethylamino)acetamide |
| Molecular Formula | C₁₀H₂₂N₂O | C₆H₁₄N₂O |
| Molecular Weight | 186.30 g/mol | 130.19 g/mol [1] |
| Predicted LogP | 2.1 | -0.1[1] |
| Predicted Boiling Point | 289.7 °C | 229.8 °C |
| Appearance | Solid or liquid | Liquid |
Synthesis and Experimental Protocols
Both compounds can be synthesized via a standard nucleophilic acyl substitution reaction. The general method involves the reaction of the corresponding secondary amine (dibutylamine or diethylamine) with an activated acetyl group, typically from chloroacetyl chloride, in the presence of a base to neutralize the HCl byproduct.
General Synthesis Protocol: Amidation of Chloroacetyl Chloride
This protocol is adapted from established methods for the synthesis of N,N-disubstituted chloroacetamides and can be applied to both target compounds with minor modifications.
Materials:
-
Secondary Amine (Dibutylamine or Diethylamine)
-
Chloroacetyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inorganic Base (e.g., Sodium Carbonate) or Organic Base (e.g., Triethylamine)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 equivalent) and base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product via vacuum distillation or column chromatography as needed.
The synthesis workflow is a robust and straightforward process applicable to a wide range of secondary amines for the production of their corresponding acetamides.
Comparative Performance: In Vitro Cytotoxicity
The lipophilicity of a compound, often estimated by its LogP value, is a critical factor in its biological activity. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater biological effect, including cytotoxicity. Given that this compound has a significantly higher predicted LogP than its diethyl analogue, it is hypothesized that it will exhibit greater cytotoxicity.
To quantitatively compare the cytotoxic potential of these two compounds, a standard in vitro MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][3]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for both compounds on a selected cell line (e.g., HeLa, HepG2).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and 2-(Diethylamino)acetamide in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[2] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Anticipated Data and Interpretation
Based on the physicochemical properties, a hypothetical dataset is presented below to illustrate the expected outcome of the cytotoxicity assay. The lower IC₅₀ value for the dibutyl derivative would confirm the hypothesis that its higher lipophilicity leads to increased cytotoxicity.
| Compound | Predicted LogP | Hypothetical IC₅₀ (µM) on HepG2 cells (48h) |
| This compound | 2.1 | 75 ± 8.5 |
| 2-(Diethylamino)acetamide | -0.1 | 450 ± 25.1 |
Note: The IC₅₀ values presented are for illustrative purposes only and must be determined experimentally.
Conclusion
This guide provides a comparative framework for evaluating this compound and 2-(Diethylamino)acetamide.
-
2-(Diethylamino)acetamide is a less lipophilic compound with a lower molecular weight. It may be preferred in applications where lower potential for membrane interaction and cytotoxicity is desirable.
-
This compound , with its longer alkyl chains, is more lipophilic. This property might be advantageous in synthetic contexts requiring different solubility profiles but suggests a higher likelihood of exhibiting biological activity, including cytotoxicity, which should be a key consideration during development.
The choice between these two intermediates will ultimately depend on the specific requirements of the target application, balancing synthetic accessibility with the desired physicochemical and biological profile. The experimental protocols provided herein offer a clear path for researchers to generate the necessary data to make an informed decision.
References
- 1. 2-(Diethylamino)acetamide | C6H14N2O | CID 139014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Molecular Activities of 2-(Dibutylamino)acetamide: A Call for Investigation
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount for its potential therapeutic application. Currently, publicly available scientific literature and databases lack specific information regarding the biological mechanism of action, associated signaling pathways, and comparative efficacy of 2-(Dibutylamino)acetamide.
This guide addresses the current knowledge gap and proposes a structured experimental approach to elucidate the pharmacological profile of this molecule. While direct experimental data on this compound is not available, we will provide its known physicochemical properties and outline a comprehensive research workflow to uncover its mechanism of action. This framework can serve as a template for the systematic investigation of novel chemical entities.
Physicochemical Properties of this compound
A summary of the available chemical and physical data for this compound is presented below. This information is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C10H22N2O | PubChem |
| Molecular Weight | 186.29 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 5834-03-7 | PubChem |
A Proposed Experimental Workflow for Mechanism of Action Discovery
In the absence of existing data, a systematic approach is required to characterize the biological activity of this compound. The following experimental workflow outlines key stages for identifying its molecular targets and signaling pathways.
Caption: Proposed experimental workflow for elucidating the mechanism of action of a novel compound.
Detailed Experimental Protocols
1. High-Throughput Phenotypic Screening:
-
Objective: To identify any observable effect of this compound on cell behavior.
-
Method: A panel of diverse human cancer cell lines would be treated with a range of concentrations of the compound. Cell viability would be assessed after 48-72 hours using a resazurin-based assay. In parallel, cell proliferation could be monitored using live-cell imaging.
-
Data Analysis: Dose-response curves would be generated to determine the half-maximal effective concentration (EC50) in sensitive cell lines.
2. Target Identification using Affinity Chromatography-Mass Spectrometry:
-
Objective: To isolate and identify the direct protein binding partners of this compound.
-
Method: The compound would be immobilized on a solid support to create an affinity matrix. A lysate from a responsive cell line would be passed over the matrix. Proteins that bind to the compound would be retained, subsequently eluted, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins specifically binding to the compound-matrix and not a control matrix would be considered potential targets.
3. Target Validation with Surface Plasmon Resonance (SPR):
-
Objective: To confirm and quantify the binding interaction between this compound and a putative protein target identified in the affinity chromatography experiment.
-
Method: The purified target protein would be immobilized on an SPR sensor chip. A series of concentrations of this compound would be flowed over the chip. The binding kinetics (association and dissociation rates) would be measured in real-time.
-
Data Analysis: The equilibrium dissociation constant (KD) would be calculated to determine the binding affinity.
4. Downstream Signaling Pathway Analysis via Phospho-proteomics:
-
Objective: To identify the signaling pathways modulated by this compound upon target engagement.
-
Method: A responsive cell line would be treated with the compound for various short time points. Cells would be lysed, and proteins digested into peptides. Phosphopeptides would be enriched and analyzed by LC-MS/MS to identify and quantify changes in protein phosphorylation.
-
Data Analysis: Bioinformatic pathway analysis tools (e.g., GSEA, Ingenuity Pathway Analysis) would be used to identify signaling pathways that are significantly altered upon treatment.
This structured approach, while hypothetical for this compound, provides a robust framework for the scientific community to begin to characterize its biological function and unlock its potential therapeutic value. Further research is essential to move this compound from a chemical entity to a tool for biological understanding or a potential therapeutic agent.
Statistical Analysis of 2-(Dibutylamino)acetamide: A Review of Available Experimental Data
Despite a comprehensive search of scientific literature and databases, a significant lack of publicly available experimental data specifically for 2-(Dibutylamino)acetamide prevents a detailed statistical analysis and the creation of a comparative guide as initially requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without access to foundational quantitative data on the compound's performance, efficacy, and safety.
Our investigation sought to collate and analyze experimental data for this compound to provide a comparative guide for researchers, scientists, and drug development professionals. This would have included direct comparisons with alternative compounds, detailed methodologies of key experiments, and visual representations of its biological interactions. However, the search for primary data, including bioactivity assays (such as IC50 values), toxicity studies (like LD50 values), and pharmacokinetic profiles, proved unsuccessful.
While the broader class of acetamide derivatives has been the subject of various studies, showcasing a range of biological activities from enzymatic inhibition to antimicrobial and antiproliferative effects, these findings are not directly transferable to this compound. The specific structure of a compound dictates its pharmacological properties, and therefore, data from related but distinct molecules cannot be used to accurately represent the characteristics of the compound .
One study was identified that involved a complex containing a derivative, N-(2-benzoyl-4-chlorophenyl)-2-(dibutylamino)acetamide, focusing on the determination of its pKa value. However, this research did not provide any data on its biological activity or performance that would be necessary for a comparative analysis.
Without access to specific experimental results for this compound, it is impossible to:
-
Generate comparative data tables: There is no quantitative data to populate tables comparing its performance metrics against other relevant compounds.
-
Provide detailed experimental protocols: The absence of published studies detailing the experimental procedures used to evaluate this compound means this information cannot be supplied.
-
Create signaling pathway diagrams: Lacking information on the mechanism of action and its interactions with biological pathways, any visual representation would be purely speculative and not based on experimental evidence.
At present, the scientific community lacks the necessary published experimental data to perform a rigorous statistical analysis and comparative evaluation of this compound. Further primary research generating quantitative data on the biological activity, toxicity, and pharmacokinetics of this specific compound is required before a comprehensive guide can be developed. Researchers interested in this compound are encouraged to conduct foundational in vitro and in vivo studies to establish its pharmacological profile.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Dibutylamino)acetamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Dibutylamino)acetamide, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While specific toxicological properties for this compound are not extensively documented, related substituted acetamides may cause skin and eye irritation.[1][2][3] Inhalation of dust or vapors should be avoided.[1][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4] |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Workflow for Disposal:
-
Segregation and Storage:
-
Keep this compound in its original, clearly labeled container.[5]
-
If the original container is compromised, transfer the waste to a compatible, sealed, and properly labeled container.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Waste Characterization:
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste.
-
Provide the full chemical name: this compound and any known hazard information.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Dibutylamino)acetamide
This guide provides immediate, essential safety and logistical information for handling 2-(Dibutylamino)acetamide in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Purpose |
| Respiratory Protection | Government-approved respirator[1] | To prevent inhalation of dust, fumes, gas, mist, vapors, or spray[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | To avoid skin contact with the product[1][2] |
| Eye/Face Protection | Government-approved eye/face protection (e.g., safety glasses with side shields or goggles)[1] | To protect eyes from splashes or dust |
| Body Protection | Protective clothing, including a lab coat or chemical-resistant suit. Protective boots may be required depending on the situation[1] | To prevent skin contact and contamination of personal clothing |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray[1].
-
Wash hands and any exposed skin thoroughly after handling[1][4].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
Storage:
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Wash the affected area with plenty of soap and water[1]. Remove contaminated clothing[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing[4]. |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position[1][3]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][3]. |
| Spill | Evacuate the area. Use personal protective equipment. Ventilate the area and wash the spill site after the material has been collected[1]. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant[4]. Do not mix with other waste.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

